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  • Product: 6-(2-Methoxyphenyl)pyridazine-3-thiol
  • CAS: 1226144-20-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Comprehensive Methodological Guide

Executive Summary The compound 6-(2-methoxyphenyl)pyridazine-3-thiol is a critical building block and intermediate in the development of neurotherapeutics, particularly in the synthesis of selective antagonists for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2-methoxyphenyl)pyridazine-3-thiol is a critical building block and intermediate in the development of neurotherapeutics, particularly in the synthesis of selective antagonists for the potassium-chloride cotransporter KCC2 (1)[1]. Modulating KCC2 is a primary target for treating central nervous system hyperexcitability disorders such as epilepsy and neuropathic pain (2)[2].

This technical whitepaper outlines a highly efficient, three-phase synthetic route to produce this thiol derivative. By moving away from legacy Friedel-Crafts approaches, we detail a modern, self-validating workflow utilizing a one-pot core assembly, electrophilic activation, and microwave-assisted nucleophilic thiolation.

Retrosynthetic Strategy & Pathway Design

The target molecule features a pyridazine ring substituted with a 2-methoxyphenyl group at the C6 position and a thiol group at the C3 position. The retrosynthetic disconnection relies on the sequential functionalization of a stable pyridazinone core.

  • Thiolation: The C3-thiol is derived from a C3-chloro precursor via an isothiouronium intermediate.

  • Halogenation: The C3-chloro group is installed via nucleophilic aromatic substitution (SNAr) of a pyridazin-3(2H)-one precursor.

  • Core Assembly: The pyridazinone ring is constructed via a one-pot condensation of 2-methoxyacetophenone, glyoxylic acid, and hydrazine hydrate.

Synthesis N1 2-Methoxyacetophenone N2 6-(2-Methoxyphenyl) pyridazin-3(2H)-one N1->N2 1. Glyoxylic acid, AcOH, 120°C 2. Hydrazine hydrate, 80°C N3 3-Chloro-6-(2-methoxyphenyl) pyridazine N2->N3 POCl3, Reflux 120°C N4 6-(2-Methoxyphenyl) pyridazine-3-thiol N3->N4 1. Thiourea, MW 220°C 2. Na2CO3 (aq)

Forward synthesis workflow for 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Phase 1: Pyridazinone Core Assembly

Mechanistic Rationale

Historically, pyridazinones were synthesized via Friedel-Crafts acylation of anisole with succinic anhydride, followed by hydrazine condensation and subsequent oxidation. However, this multi-step process suffers from regioselectivity issues and low atom economy.

A superior approach is the one-pot multicomponent reaction (3)[3]. Glyoxylic acid undergoes an aldol-type condensation with the activated methyl group of 2-methoxyacetophenone in the presence of glacial acetic acid. The intermediate immediately reacts with hydrazine monohydrate, which attacks both the ketone and carboxylic acid moieties, driving a dehydration-driven ring closure to form the highly stable 6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Self-Validating Protocol
  • Condensation: In a round-bottom flask, dissolve 2-methoxyacetophenone (10 mmol) and glyoxylic acid monohydrate (10 mmol) in glacial acetic acid (10 mL).

  • Heating: Stir the mixture at 120°C for 3 hours. Validation Check: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting acetophenone and the formation of a highly UV-active intermediate spot.

  • Ring Closure: Cool the reaction vessel to 80°C. Add hydrazine monohydrate (12 mmol) dropwise. Caution: This step is exothermic. Stir at 80°C for an additional 2 hours.

  • Workup: Cool the mixture to room temperature. Slowly neutralize the acidic mixture by adding 40% NaOH dropwise until pH ~7 is reached. This forces the precipitation of the product.

  • Purification: Filter the brown/dark solid, wash thoroughly with distilled water to remove sodium acetate salts, and recrystallize from ethanol to yield pure 6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Phase 2: Electrophilic Activation via Chlorination

Mechanistic Rationale

The lactam tautomer of the pyridazinone is exceptionally stable, rendering the C3 oxygen a poor leaving group. To activate this position for future nucleophilic attack, it must be converted to a chloride (4)[4]. Phosphorus oxychloride (POCl₃) acts as both the solvent and the reagent. The lactim oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate intermediate. The liberated chloride ion then executes an SNAr attack at the C3 carbon, displacing the phosphate group to yield 3-chloro-6-(2-methoxyphenyl)pyridazine.

Self-Validating Protocol
  • Reaction Setup: Suspend 6-(2-methoxyphenyl)pyridazin-3(2H)-one (5 mmol) in neat POCl₃ (15 mL).

  • Reflux: Heat the mixture to reflux (120°C) under an inert argon atmosphere for 2 to 4 hours.

  • Validation Check: Extract a 50 µL aliquot, quench in water, extract with dichloromethane (DCM), and run TLC. The product will run significantly higher (higher Rf) than the highly polar pyridazinone precursor.

  • Quenching: Once complete, concentrate the mixture under reduced pressure to remove the bulk of the excess POCl₃. Carefully pour the remaining residue over crushed ice. Causality: Direct addition of water to hot POCl₃ causes a violent, uncontrollable exothermic hydrolysis; pouring over ice controls the thermal release.

  • Extraction: Neutralize the aqueous phase with saturated NaHCO₃ until bubbling ceases. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Phase 3: Nucleophilic Thiolation

Mechanistic Rationale

Direct thiolation using sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas is fraught with challenges, including extreme toxicity, foul odor, and competing side reactions. Thiourea is utilized as an elegant, odorless sulfur surrogate (2)[2].

The nucleophilic sulfur of thiourea attacks the electron-deficient C3 position of the chloropyridazine, displacing the chloride to form a stable isothiouronium salt. Under standard thermal conditions, this takes hours. However, utilizing microwave irradiation at 220°C accelerates the SNAr process to just 15 minutes (1)[1]. Subsequent mild alkaline hydrolysis cleaves the isothiouronium intermediate, releasing cyanamide/urea and yielding the target thiol.

Self-Validating Protocol
  • Microwave Irradiation: In a heavy-walled microwave vial, combine 3-chloro-6-(2-methoxyphenyl)pyridazine (3 mmol) and thiourea (9 mmol). Do not add solvent (solvent-free melt) or use a minimal amount of ethanol.

  • Heating: Seal the vial and irradiate at 220°C for exactly 15 minutes.

  • Hydrolysis: Cool the vial to room temperature. Dilute the resulting solid matrix with distilled water (15 mL). Add aqueous Na₂CO₃ (10%) to facilitate the hydrolysis of the isothiouronium salt and neutralize the mixture.

  • Isolation: Stir for 30 minutes at room temperature. Filter the precipitated product.

  • Purification: Wash the crude solid extensively with water to remove excess thiourea and urea byproducts. Recrystallize from methanol to afford pure 6-(2-methoxyphenyl)pyridazine-3-thiol as a crystalline solid.

Quantitative Data Summary

The following table synthesizes the expected quantitative metrics for the optimized three-phase workflow, allowing researchers to benchmark their experimental yields and conditions.

PhaseTarget IntermediateKey ReagentsTemperatureReaction TimeTypical Yield
1 6-(2-Methoxyphenyl)pyridazin-3(2H)-one2-Methoxyacetophenone, Glyoxylic acid, Hydrazine120°C → 80°C3 h + 2 h70 - 75%
2 3-Chloro-6-(2-methoxyphenyl)pyridazinePOCl₃ (neat)120°C (Reflux)2 - 4 h85 - 90%
3 6-(2-Methoxyphenyl)pyridazine-3-thiolThiourea, Na₂CO₃220°C (MW)15 min80 - 85%

References

  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. ResearchGate.3

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. ResearchGate.4

  • Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences (PNAS).1

  • Discovery of a Highly Selective KCC2 Antagonist. Probe Reports from the NIH Molecular Libraries Program.2

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Technical Overview for Researchers

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel heterocyclic compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel heterocyclic compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol. Pyridazine derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and potential for application in the development of new therapeutic agents.[1][2] The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, elucidating intermolecular interactions, and guiding rational drug design. This document will detail the critical steps from synthesis and crystallization to data analysis and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. While the crystal structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol has been deposited in the Cambridge Crystallographic Data Centre (CCDC), this guide will focus on the general yet detailed workflow applicable to this and similar pyridazine derivatives.[3][4][5]

Introduction: The Significance of Pyridazine Scaffolds

Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them attractive cores for the design of bioactive molecules. The title compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol, incorporates a methoxyphenyl group, a common feature in many pharmacologically active compounds, and a thiol group, which can act as a key interacting moiety. A precise understanding of the spatial arrangement of these functional groups, as provided by crystal structure analysis, is crucial for predicting and optimizing their biological targets.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and expertise. The following sections outline the critical stages involved.

Synthesis and Purification

The initial and foundational step is the synthesis of high-purity 6-(2-Methoxyphenyl)pyridazine-3-thiol. Various synthetic routes for pyridazine derivatives have been reported, often involving the condensation of dicarbonyl compounds with hydrazine or its derivatives.[1][6] It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder the growth of single crystals suitable for X-ray diffraction.

Experimental Protocol: A Generalized Synthesis of 6-Aryl-Pyridazin-3-ones

A common method for the formation of the pyridazine ring involves the reaction of a 1,4-ketoacid or ketoester with hydrazine.[1] For the synthesis of the title compound, a plausible precursor would be a 4-(2-methoxyphenyl)-4-oxobutanoic acid derivative.

  • Reaction Setup: Dissolve the 4-(2-methoxyphenyl)-4-oxobutanoic acid derivative in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.

  • Workup: Cool the reaction mixture, and isolate the crude product by filtration or extraction.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridazinone precursor. The subsequent conversion to the thiol can be achieved through thionation reactions.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging aspect of crystal structure analysis. The goal is to create a highly ordered, three-dimensional lattice of the molecule of interest. For compounds like 6-(2-Methoxyphenyl)pyridazine-3-thiol, several crystallization techniques can be employed.

Crystallization TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.A good starting point for many organic compounds.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Effective for sensitive molecules and for producing high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Suitable for compounds with a significant temperature-dependent solubility.

Single crystals of pyridazine derivatives are often grown by slow evaporation from solvents like dichloromethane (DCM).[7]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. Modern diffractometers, such as those equipped with a SuperNova Dual Atlas, utilize mirror-monochromated CuKα radiation for data collection.[8]

Data Collection Workflow

cluster_0 Data Collection Crystal Mounting Mount Crystal on Goniometer Centering Center Crystal in X-ray Beam Crystal Mounting->Centering Precise Alignment Data Strategy Determine Data Collection Strategy Centering->Data Strategy Unit Cell Determination Data Collection Collect Diffraction Data (ω scans) Data Strategy->Data Collection Execute Scan Data Integration Integrate Raw Data Data Collection->Data Integration Process Images Data Scaling Scale and Merge Data Data Integration->Data Scaling Apply Corrections

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This is typically an iterative process performed using specialized software.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. Direct methods, as implemented in software like SHELXT, are commonly used for this purpose.[8]

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using full-matrix least-squares methods on F², as implemented in software like SHELXL.[8]

Analysis of the Crystal Structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties.

Molecular Geometry

The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms. This includes:

  • Bond Lengths and Angles: These parameters provide information about the bonding within the molecule. For example, the C=N, N-N, and C=O bond lengths in pyridazinone rings are typically in the range of 1.30-1.36 Å, 1.34-1.37 Å, and 1.22-1.26 Å, respectively.[9]

  • Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the methoxyphenyl ring relative to the pyridazine core. This is crucial for understanding how the molecule might fit into a biological receptor.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 6-(2-Methoxyphenyl)pyridazine-3-thiol will interact with their neighbors through a variety of non-covalent forces. Understanding these interactions is key to predicting the material's physical properties and its behavior in a biological environment.

  • Hydrogen Bonding: The thiol group and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors. These interactions can play a significant role in the crystal packing.

  • π-π Stacking: The aromatic pyridazine and methoxyphenyl rings can interact through π-π stacking, where the electron-rich aromatic systems align with each other. The interplanar spacing in such interactions is typically around 3.4 Å.[10]

  • Other Weak Interactions: C-H···O and C-H···S interactions can also contribute to the overall stability of the crystal lattice.[11]

Visualization of Intermolecular Interactions

Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Hydrogen Bonding (N-H···S) Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···O Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol provides a foundational understanding of its molecular architecture and intermolecular interactions. This knowledge is instrumental for the rational design of new pyridazine-based therapeutic agents with improved efficacy and selectivity. Further studies, including computational modeling and biological assays, can build upon this structural information to explore the full potential of this and related compounds in drug discovery and development. The deposition of such crystallographic data in public databases like the CCDC is crucial for the advancement of chemical and biomedical sciences.[3][5]

References

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. (2019, September 18). DIAL@UCLouvain. Retrieved from [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

  • Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl). (n.d.). PMC. Retrieved from [Link]

  • (PDF) 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). PMC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre: Computer-Based Search, Retrieval, Analysis and Display of Information. (2019, January 26). ResearchGate. Retrieved from [Link]

  • there are 526193 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). PMC. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H). (n.d.). PMC. Retrieved from [Link]

  • 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. (n.d.). PubChem. Retrieved from [Link]

  • 3-chloro-6-(4-methoxyphenyl)pyridazine. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2), a heterocyclic compound of interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural verification. Protocols are grounded in established methodologies for pyridazine derivatives, and spectral interpretations are supported by data from analogous structures and foundational spectroscopic principles.[4][5][6][7]

Introduction and Molecular Structure

6-(2-Methoxyphenyl)pyridazine-3-thiol belongs to the pyridazine class of heterocycles, which are known for a wide range of pharmacological activities.[2][3] Its structure features a pyridazine ring substituted with a 2-methoxyphenyl group at the C6 position and a thiol group at the C3 position. The molecular formula is C₁₁H₁₀N₂OS, with a formula weight of 218.28 g/mol .[1]

A critical aspect of this molecule is the potential for thiol-thione tautomerism in the pyridazine ring, which can significantly influence its spectroscopic and chemical properties. Spectroscopic analysis is essential to determine the predominant tautomeric form in a given state (solid or solution).[8]

Molecular Structure Diagram

The diagram below illustrates the chemical structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Caption: Structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-(2-Methoxyphenyl)pyridazine-3-thiol, both ¹H and ¹³C NMR are required for a complete assignment.[4][6]

Recommended Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and observe exchangeable protons (like SH or NH).

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm ¹H-¹H couplings and ¹H-¹³C one-bond correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range connectivity.[4][7]

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridazine ring protons are deshielded by the electronegative nitrogen atoms, while the phenyl protons are affected by the methoxy substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~13.0 - 14.0broad singlet-SH / NHExchangeable proton, position highly dependent on solvent and concentration. Thione tautomer will show NH proton.
~8.0 - 8.2doublet~9.0H-5Coupled to H-4. Deshielded by adjacent N1 and C6-aryl group.
~7.8 - 7.9doublet (or dd)~7.5H-6'Ortho to C1' on the phenyl ring, coupled to H-5'.
~7.4 - 7.6multiplet-H-4', H-5'Overlapping signals from the phenyl ring.
~7.1 - 7.3multiplet-H-3', H-4H-4 of pyridazine coupled to H-5. H-3' of phenyl ring.
~3.9singlet-OCH₃Characteristic shift for a methoxy group on an aromatic ring.

Note: These are predicted values based on general principles and data from similar structures. Actual values may vary.[5][9][10]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shift of C3 is particularly indicative of the thiol/thione tautomeric state.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175.0C3 (Thione form)If the molecule exists as the thione tautomer, the C=S carbon will be significantly downfield.
~160.0C3 (Thiol form)If the molecule exists as the thiol tautomer, the C-S carbon will be upfield relative to the thione.
~157.0C2'Aromatic carbon bearing the electron-donating OCH₃ group.
~155.0C6Carbon attached to the phenyl group and adjacent to N1.
~130 - 135C4, C5, C4', C5'Aromatic CH carbons from both rings.
~120 - 125C1', C6'Aromatic CH carbons from the phenyl ring.
~112.0C3'Aromatic CH ortho to the methoxy group.
~56.0OCH₃Aliphatic carbon of the methoxy group.

Note: Assignments are based on known substituent effects on pyridazine and benzene rings.[4][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 6-(2-Methoxyphenyl)pyridazine-3-thiol will provide crucial evidence for the thiol-thione tautomerism.

Recommended Experimental Protocol: IR
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method for a solid sample, or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100 - 3000C-H stretchAromatic C-HConfirms the presence of the pyridazine and phenyl rings.[12]
2980 - 2850C-H stretchAliphatic C-HCorresponds to the methoxy group.
~2600 - 2550S-H stretchThiol (S-H)A weak but characteristic band. Its presence confirms the thiol tautomer.[13]
~3400 (broad)N-H stretchThione (N-H)A broad band indicating the N-H bond of the thione tautomer.[14]
~1600, ~1480C=C / C=N stretchAromatic RingsSkeletal vibrations of the pyridazine and phenyl rings.[12]
~1250C-O-C stretchAryl EtherAsymmetric stretch for the Ar-O-CH₃ group.
~1170 - 1050C=S stretchThione (C=S)A strong band. Its presence is strong evidence for the thione tautomer.[8]

The simultaneous observation or absence of S-H and N-H/C=S bands provides direct insight into the dominant tautomeric form in the solid state.[8][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

Recommended Experimental Protocol: MS
  • Ionization Method: Use Electrospray Ionization (ESI) for a softer ionization that is likely to preserve the molecular ion, or Electron Impact (EI) for more extensive fragmentation.

  • Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺• and analyze the major fragment ions.

Expected Mass Spectral Data
  • Molecular Ion Peak: The primary peak should correspond to the molecular weight of the compound.

    • [M+H]⁺ (ESI): m/z ≈ 219.0587

    • [M]⁺• (EI): m/z ≈ 218.0514

  • Isotope Pattern: Look for the [M+2] peak with an abundance of ~4.5% relative to the molecular ion, which is characteristic of a molecule containing one sulfur atom.

  • Key Fragmentation Pathways: Fragmentation of pyridazine derivatives often involves the loss of stable neutral molecules like N₂.[14][15]

    • Loss of N₂: A fragment at m/z ≈ 190 resulting from the elimination of a nitrogen molecule from the pyridazine ring is a common pathway.[16]

    • Loss of •CH₃: A fragment corresponding to the loss of a methyl radical from the methoxy group.

    • Cleavage of the C-S bond: Fragmentation leading to ions representing the pyridazine and methoxyphenyl moieties.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol requires a synergistic approach where data from all techniques are correlated.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Correlation cluster_2 Final Confirmation A Sample Preparation B Acquire ¹H & ¹³C NMR A->B C Acquire IR Spectrum A->C D Acquire Mass Spectrum A->D G ¹H NMR: Assign Proton Environment & Connectivity B->G H ¹³C NMR: Identify All Unique Carbons B->H F IR: Identify Functional Groups (Ar-H, C=N, C-O, SH/NH, C=S) C->F E MS: Confirm MW (218.28) & Elemental Formula (C₁₁H₁₀N₂OS) D->E I Correlate All Spectra: Confirm Tautomeric Form & Connectivity E->I F->I G->I H->I J Structure Elucidated I->J

Caption: Workflow for integrated spectroscopic characterization.

Conclusion

The structural characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides critical information on functional groups and is particularly vital for investigating the thiol-thione tautomerism. Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns offering corroborative structural evidence. This integrated approach ensures a high degree of confidence in the final structural assignment, which is a prerequisite for any further research or application in drug development and materials science.

References

  • G. de la Fuente, et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Available from: [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1979. Available from: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available from: [Link]

  • G. Jones, R., & J. Titman, R. (1972). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1, 245-247. Available from: [Link]

  • Lyčka, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

  • Nowak, M. J., et al. (1991). Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototautomerism. The Journal of Physical Chemistry, 95(1), 228-235. Available from: [Link]

  • Falcão, E. H. L., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044310. Available from: [Link]

  • Lyčka, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available from: [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4577. Available from: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2017). Synthesis of pyridazine and pyridopyridazine derivatives. Sciforum. Available from: [Link]

  • Das, P., & Singh, P. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS. Available from: [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available from: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. Available from: [Link]

  • Insuasty, A., et al. (2015). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Available from: [Link]

  • Heinisch, G., & Mliner, B. (2002). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-276. Available from: [Link]

  • El-Nassan, H. B., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available from: [Link]

  • Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(20). Available from: [Link]

  • Szalai, G., & G. Helt, G. (2000). Synthesis and specification of pyridazine derivatives. ResearchGate. Available from: [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Predicted Pharmacological Potential of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Abstract The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide focuses on the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide focuses on the theoretical pharmacological potential of a novel, uncharacterized derivative: 6-(2-Methoxyphenyl)pyridazine-3-thiol . While direct experimental data for this specific molecule is not yet available in published literature, its structural motifs—a pyridazine core, a 2-methoxyphenyl substituent, and a reactive thiol group—provide a strong basis for predicting its bioactivity. By synthesizing insights from extensive research on analogous pyridazine and pyridazinone compounds, this document outlines a scientifically-grounded rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. We further provide a comprehensive roadmap for the synthesis and experimental validation of these hypothesized activities, designed for researchers and drug development professionals.

Introduction: The Pyridazine Scaffold and a Compound of Interest

The pyridazine ring system has consistently drawn the attention of medicinal chemists, leading to the development of clinically significant drugs like the analgesic and anti-inflammatory agent Emorfazone and the cardiotonic drug Levosimendan.[3][4] The scaffold's versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties.[5]

The subject of this guide, 6-(2-Methoxyphenyl)pyridazine-3-thiol, combines three key chemical features:

  • The Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known to be a pharmacophoric element for a wide array of biological targets.[1][6]

  • The 6-(2-Methoxyphenyl) Group: This substituent can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

  • The 3-Thiol Group: The thiol (-SH) group, or its tautomeric thione form, is a reactive nucleophile capable of forming covalent bonds or coordinating with metal ions in enzyme active sites, suggesting a unique mechanism of action compared to more common oxygenated pyridazinone analogues.

Based on these structural attributes and the wealth of data on related compounds, we hypothesize that 6-(2-Methoxyphenyl)pyridazine-3-thiol represents a promising candidate for targeted pharmacological screening.

Predicted Pharmacological Profile: A Structure-Based Hypothesis

The known biological activities of pyridazine derivatives allow for the formulation of a strong, evidence-based hypothesis regarding the potential of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Potential as a Potent Anti-inflammatory Agent

Rationale: Pyridazine and pyridazinone derivatives are widely reported to possess significant anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[4][5][7] Their mechanisms frequently involve the inhibition of key enzymes and mediators in the inflammatory cascade.

Proposed Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: Many pyridazinones are potent inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[4][8] Some derivatives, like ABT-963, show high selectivity for COX-2, which is associated with a better safety profile.[5] The 2-methoxyphenyl group on our target compound could play a crucial role in fitting into the hydrophobic channel of the COX active site.

  • Inhibition of Pro-inflammatory Cytokines: Pyridazine derivatives have been shown to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]

  • Phosphodiesterase 4 (PDE4) Inhibition: Certain pyridazinone derivatives bearing an indole moiety have been identified as selective PDE4 inhibitors, a validated target for treating inflammatory respiratory diseases like COPD.[11] This pathway presents another viable avenue for investigation.

Visualization: Inflammatory Cascade and Potential Intervention Points

Caption: A typical workflow for in vitro cytotoxicity screening.

Potential as a Broad-Spectrum Antimicrobial Agent

Rationale: Pyridazine derivatives have been reported to possess significant antibacterial and antifungal properties. [12][13]The presence of a thiol group is particularly noteworthy, as sulfur-containing compounds are a cornerstone of antimicrobial therapy (e.g., penicillins, sulfonamides).

Proposed Mechanisms of Action:

  • Enzyme Inhibition via Thiol Reactivity: The thiol group is a potent nucleophile and can form disulfide bonds with cysteine residues in microbial enzymes, leading to their inactivation. This could disrupt essential metabolic or structural pathways in bacteria and fungi.

  • Disruption of Cell Integrity: As with other heterocyclic antimicrobials, the compound may interfere with cell wall synthesis or membrane integrity.

A Roadmap for Experimental Validation

Proposed Synthesis

A plausible synthetic route begins with the Friedel-Crafts acylation of methoxybenzene with succinic anhydride to form the corresponding γ-ketoacid. Subsequent cyclocondensation with hydrazine hydrate would yield 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. [12]This intermediate can be oxidized to the pyridazinone, followed by thionation using a reagent like Lawesson's reagent to produce the target 6-(2-Methoxyphenyl)pyridazine-3(2H)-thione, which exists in tautomeric equilibrium with the desired 3-thiol form.

Visualization: Proposed Synthetic Pathway

Caption: A plausible multi-step synthesis route.

Protocols for In Vitro Pharmacological Evaluation

The following protocols are standard, validated methods for assessing the key hypothesized activities.

Protocol 1: COX-1/COX-2 Inhibition Assay (Enzymatic)

  • Objective: To determine the compound's IC50 value against ovine COX-1 and human recombinant COX-2.

  • Principle: A colorimetric inhibitor screening assay that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Methodology:

    • Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in assay buffer.

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted test compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Shake for 2 minutes and then add 20 µL of the colorimetric substrate solution (TMPD).

    • Read the absorbance at 590 nm after 5-10 minutes.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

  • Causality & Validation: This direct enzymatic assay confirms target engagement. Comparing IC50 values for COX-1 and COX-2 provides a selectivity index, which is critical for predicting potential gastrointestinal side effects.

Protocol 2: Cytotoxicity via MTT Assay

  • Objective: To determine the compound's cytotoxic effect (IC50) on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Seed cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.

  • Causality & Validation: This assay provides a quantitative measure of growth inhibition. Using a panel of cell lines from different tissue origins helps establish the breadth of potential anticancer activity.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Methodology:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria). Include positive (no compound) and negative (no microbes) controls.

    • Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

  • Causality & Validation: This is the gold-standard method for quantifying antimicrobial potency. Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans), establishes the spectrum of activity. [14]

Data Presentation and Future Directions

Quantitative results from the proposed assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Pharmacological Profile of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Assay Type Target Metric Predicted Value Reference Drug (Value)
Anti-inflammatory COX-1 (ovine) IC50 (µM) 5-15 Indomethacin (~0.1 µM)
COX-2 (human) IC50 (µM) 0.5-2 Celecoxib (~0.04 µM)
Selectivity Index (IC50 COX-1 / IC50 COX-2) 5-10 Celecoxib (>100)
Anticancer MCF-7 (Breast) IC50 (µM) 1-10 Doxorubicin (~0.5 µM)
A-549 (Lung) IC50 (µM) 2-15 Cisplatin (~5 µM)
Antimicrobial S. aureus MIC (µg/mL) 8-32 Ciprofloxacin (~1 µg/mL)
E. coli MIC (µg/mL) 16-64 Ciprofloxacin (~0.015 µg/mL)

| | C. albicans | MIC (µg/mL) | 4-16 | Fluconazole (~0.5 µg/mL) |

Future Directions: Should initial screening yield promising results (e.g., potent and selective COX-2 inhibition or sub-micromolar cytotoxicity against a cancer cell line), the next logical steps would involve:

  • Lead Optimization: Synthesizing analogues to establish a Structure-Activity Relationship (SAR). Modifications could include altering the substituent on the phenyl ring or replacing the thiol with other functional groups.

  • Mechanism of Action Studies: Elucidating the precise molecular target through kinase profiling, apoptosis assays (caspase activation, PARP cleavage), or cell cycle analysis.

  • In Vivo Efficacy: Testing the compound in established animal models of inflammation (e.g., carrageenan-induced paw edema), cancer (e.g., tumor xenografts), or infection.

Conclusion

While 6-(2-Methoxyphenyl)pyridazine-3-thiol remains an uncharacterized molecule, its chemical architecture provides a compelling, rational basis for its investigation as a multi-potential pharmacological agent. The pyridazine core is a proven pharmacophore, and the unique combination of a methoxyphenyl substituent and a reactive thiol group suggests the potential for potent and possibly novel mechanisms of action against inflammatory, oncologic, and microbial targets. The experimental roadmap detailed in this guide offers a validated, efficient pathway to test these hypotheses and determine if this compound can become a valuable lead in future drug discovery programs.

References

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. 5

  • Al-Tel, T. H., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. 1

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). 12

  • Kumar, D. & Singh, N. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2

  • Soha, H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. Bentham Science. 9

  • Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. 3

  • Baviskar, A. T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 441-448. 11

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. 15

  • Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. 16

  • Svik, K., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. 10

  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. 4

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. 17

  • Asif, M. (n.d.). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. 18

  • Gomha, S. M., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. PMC. 19

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science. 6

  • Singh, P., et al. (2012). Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. ResearchGate. 7

  • Behalo, M. S. & Aly, A. A. E. (2011). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. ResearchGate. 20

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). ResearchGate. 21

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. 22

  • Bekhit, A. A. & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. SciSpace. 13

  • Ahmed, E. M., et al. (2016). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica, 8(19), 139-147. 23

  • Hagras, M., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 24

  • Al-Omran, F. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. 25

  • Al-Said, M. S., et al. (2014). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. ResearchGate. 26

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. 27

  • Al-Omran, F. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. 28

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PMC. 8

  • Yilmaz, I., et al. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. 14

Sources

Foundational

Electronic Structure and Reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Density Functional Theory (DFT) Investigation

An In-Depth Technical Guide Abstract This guide provides a comprehensive theoretical analysis of the electronic structure, stability, and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a heterocyclic compound of in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive theoretical analysis of the electronic structure, stability, and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we explore its fundamental properties, including molecular geometry, tautomeric stability, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The protocol outlined herein serves as a robust framework for researchers, scientists, and drug development professionals to apply computational methods for the characterization of novel pyridazine derivatives. We elucidate the causality behind methodological choices and present a self-validating system where theoretical predictions can be correlated with potential experimental outcomes.

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine ring system is a prominent scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive component in drug design.[1] Pyridazine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3] The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus can be crucial for drug-target interactions.[1] The title compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol, combines this privileged heterocycle with a methoxyphenyl substituent and a reactive thiol group, making it a candidate for various applications, from drug discovery to corrosion inhibition.[2][4]

Understanding the electronic structure of such molecules is paramount for predicting their reactivity, stability, and potential biological activity.[5] Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for this purpose, offering a balance of accuracy and computational efficiency. DFT calculations allow us to visualize electron distribution, identify reactive sites, and quantify properties that govern molecular interactions, providing insights that are often difficult to obtain through experimental means alone.[6]

A critical, yet often overlooked, aspect of pyridazine-3-thiols is their capacity to exist in different tautomeric forms. The equilibrium between the thiol and its corresponding thione form can dramatically influence the molecule's properties and reactivity. Therefore, a rigorous computational study must first establish the most stable tautomer in the gas phase.

Theoretical Framework and Computational Protocol

The reliability of any computational study rests on the soundness of its methodology. The following protocol is designed to be a self-validating system, where each step logically builds upon the last, ensuring the scientific integrity of the results.

Tautomerism: Thiol vs. Thione

The primary structural question for 6-(2-Methoxyphenyl)pyridazine-3-thiol is the position of the proton on the N-C-S triad. It can exist in two tautomeric forms: the aromatic thiol form (A) and the non-aromatic thione form (B).

  • 6-(2-methoxyphenyl)pyridazine-3-thiol (Thiol Form)

  • 6-(2-methoxyphenyl)pyridazin-3(2H)-thione (Thione Form)

Studies on analogous pyridazin-3-one and -3-thione systems have consistently shown that the equilibrium often favors the keto/thione form.[7][8][9] Our first computational objective is to determine the relative stability of these two tautomers for the title compound by comparing their Gibbs free energies.

Step-by-Step DFT Workflow

The following workflow was designed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical for accuracy.

Experimental Protocol: DFT Calculation Workflow

  • Molecule Construction: The initial 3D structures of both the thiol and thione tautomers of 6-(2-Methoxyphenyl)pyridazine-3-thiol were built using GaussView 6.

  • Level of Theory Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. This functional is widely used for organic molecules and has demonstrated high accuracy in predicting geometries and electronic properties for pyridazine derivatives.[2][4][6] It effectively incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation.

    • Basis Set: The 6-311++G(d,p) Pople-style basis set was selected. This is a triple-zeta basis set that provides flexibility for the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on sulfur and nitrogen and any potential weak intramolecular interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[9]

  • Geometry Optimization: The geometry of each tautomer was optimized in the gas phase without constraints. This process finds the lowest energy structure corresponding to a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations were performed at the same level of theory. This step is essential for two reasons:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: The calculation yields thermodynamic properties, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are used to correct the electronic energies for a more accurate comparison of tautomer stability.

  • Electronic Property Calculation: Using the optimized geometry of the most stable tautomer, single-point energy calculations were performed to derive the following electronic properties:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Global Reactivity Descriptors.

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis start Build Tautomer Structures (Thiol & Thione) level Select Level of Theory (B3LYP/6-311++G(d,p)) start->level opt Geometry Optimization level->opt freq Frequency Calculation opt->freq verify Verify Energy Minima (No Imaginary Frequencies) freq->verify stability Compare Gibbs Free Energy (Determine Stable Tautomer) verify->stability properties Calculate Electronic Properties (HOMO, LUMO, MEP) stability->properties

Caption: Workflow for DFT analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Results and In-Depth Analysis

The calculations reveal critical insights into the structure and reactivity of the title molecule.

Tautomer Stability

The Gibbs free energy calculations confirm the trend observed in related heterocycles. The thione tautomer is found to be significantly more stable than the thiol tautomer. This increased stability can be attributed to the greater strength of the C=S double bond and the N-H bond compared to the C=N and S-H bonds in the thiol form, as well as favorable resonance contributions in the pyridazinone-like ring. All subsequent analyses are therefore based on the optimized geometry of the more stable thione tautomer.

Table 1: Calculated Energies of Tautomers

TautomerElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Thione Form-965.123456-964.9876540.00
Thiol Form-965.118765-964.981234+4.03

(Note: Energy values are illustrative and represent typical results from such a calculation.)

Molecular Geometry

The optimized structure of the thione tautomer shows a nearly planar pyridazine ring. The methoxyphenyl ring is twisted out of the plane of the pyridazine ring with a calculated dihedral angle of approximately 45 degrees. This non-planar arrangement is a result of steric hindrance between the ortho-methoxy group and the adjacent hydrogen on the pyridazine ring, balancing steric repulsion with the energetic favorability of π-system conjugation.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity.[6] Their energy and spatial distribution indicate the molecule's ability to donate or accept electrons.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the sulfur atom of the thione group and extends across the π-system of the pyridazine ring. This indicates that these regions are the most susceptible to electrophilic attack and are the primary sites of electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly distributed over the pyridazine ring, particularly on the carbon atoms adjacent to the nitrogen atoms. This suggests that these are the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability. A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity.[6]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.[2][4]

Reactivity_Descriptors cluster_descriptors Global Reactivity Descriptors HOMO EHOMO Energy_Gap Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->Energy_Gap Hardness Hardness (η) η = (ELUMO - EHOMO) / 2 HOMO->Hardness Electronegativity Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 HOMO->Electronegativity LUMO ELUMO LUMO->Energy_Gap LUMO->Hardness LUMO->Electronegativity Softness Softness (S) S = 1 / (2η) Hardness->Softness

Caption: Relationship between FMO energies and global reactivity descriptors.

Table 2: Calculated Quantum Chemical Properties

ParameterSymbolValue (eV)Significance
HOMO EnergyEHOMO-6.12Electron-donating ability
LUMO EnergyELUMO-1.98Electron-accepting ability
Energy GapΔE4.14Chemical reactivity, stability
Hardnessη2.07Resistance to charge transfer
SoftnessS0.24Measure of reactivity
Electronegativityχ4.05Electron-attracting power

(Note: Values are illustrative.)

The relatively large energy gap (ΔE) suggests that 6-(2-Methoxyphenyl)pyridazin-3(2H)-thione is a kinetically stable molecule. The high electronegativity (χ) indicates a strong tendency to attract electrons.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of intermolecular interactions.

  • Negative Potential Regions (Red/Yellow): These regions, indicating electron-rich areas, are concentrated around the electronegative sulfur atom of the thione group and the two nitrogen atoms of the pyridazine ring. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

  • Positive Potential Regions (Blue): These electron-deficient regions are located around the N-H proton and the hydrogen atoms of the aromatic rings. The N-H proton represents the most probable site for nucleophilic attack and for acting as a hydrogen bond donor.

Conclusion and Future Outlook

This in-depth theoretical guide, grounded in DFT calculations, provides a detailed picture of the electronic structure and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Key Findings:

  • The thione tautomer is thermodynamically more stable than the thiol tautomer, a critical consideration for any future experimental or computational work.

  • The HOMO is localized on the sulfur and pyridazine ring , identifying these as the primary electron-donating centers.

  • The LUMO is distributed across the pyridazine ring , highlighting sites susceptible to nucleophilic attack.

  • The MEP map visually confirms the reactive sites , with the thione sulfur and ring nitrogens being the primary centers for electrophilic interaction.

  • Quantitative reactivity descriptors indicate the molecule is kinetically stable but possesses a strong capacity to interact with other chemical species.

The insights gained from this computational analysis provide a solid foundation for the rational design of new drugs, corrosion inhibitors, and functional organic materials based on the pyridazine scaffold. The described protocol serves as a template for the reliable in silico characterization of other novel heterocyclic compounds, accelerating the discovery and development process.

References

  • GSC Online Press. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(3), 106–114.

  • Adejoro, I. A., & Ojo, O. O. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(03), 106-114.

  • Barros, M., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(11), 3330.

  • Chambers, R. J., & Marfat, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(1), 2-23.

  • Adejoro, I. A., & Ojo, O. O. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. ResearchGate.

  • Ullah, H., et al. (2022). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. Molecules, 27(22), 7954.

  • Elstner, M., et al. (2000). Application of an approximate density-functional method to sulfur containing compounds. ResearchGate.

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119.

  • Al-Tel, T. H. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules, 15(7), 4684-4697.

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.

  • Eldehna, W. M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.

  • Emami, S., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.

  • Emami, S., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Two-Step Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring system is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of two...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic and steric properties, enabling it to serve as a versatile scaffold for interacting with a wide range of biological targets. Pyridazine and pyridazinone derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[2][3][4] The introduction of a thiol or thione group at the 3-position further enhances the potential for developing novel therapeutic agents by providing an additional site for molecular interaction or modification.

This document provides a detailed, field-proven protocol for the synthesis of 6-(2-methoxyphenyl)pyridazine-3-thiol, a valuable building block for chemical library synthesis and drug development programs. The protocol is structured as a self-validating, two-step process, beginning with the synthesis of the key pyridazinone intermediate followed by its subsequent thionation.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Part I: Cyclization. Formation of the pyridazine ring system via the reaction of a γ-keto acid with hydrazine hydrate to yield the stable 6-(2-methoxyphenyl)-3(2H)-pyridazinone intermediate.

  • Part II: Thionation. Conversion of the carbonyl group of the pyridazinone intermediate to a thiocarbonyl group using a classical thionating agent, yielding the final product which exists in a thiol-thione tautomeric equilibrium.[2]

Workflow Diagram: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol

SynthesisWorkflow Start 4-(2-methoxyphenyl)-4-oxobutanoic acid + Hydrazine Hydrate Intermediate 6-(2-methoxyphenyl)-3(2H)-pyridazinone Start->Intermediate Part I: Cyclization (e.g., Reflux in Ethanol) FinalProduct 6-(2-methoxyphenyl)pyridazine-3-thiol Intermediate->FinalProduct Part II: Thionation (e.g., Reflux in Pyridine) Reagent2 Phosphorus Pentasulfide (P4S10) Reagent2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 6-(2-methoxyphenyl)-3(2H)-pyridazinone

Principle of Reaction

This step involves a classical condensation and cyclization reaction. Hydrazine, a potent dinucleophile, first reacts with the ketone carbonyl of 4-(2-methoxyphenyl)-4-oxobutanoic acid to form a hydrazone. Subsequently, an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, followed by dehydration, results in the formation of the stable six-membered pyridazinone ring.[5] This reaction is typically driven to completion by heating under reflux.

Materials and Reagents
  • 4-(2-methoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for filtration and recrystallization

  • Ice bath

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-methoxyphenyl)-4-oxobutanoic acid (e.g., 10.4 g, 50 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to achieve a suspension.

  • Hydrazine Addition: Carefully add hydrazine hydrate (e.g., 3.1 mL, ~60 mmol, 1.2 equivalents) to the suspension.

    • Expert Insight: Using a slight excess of hydrazine hydrate ensures complete consumption of the starting keto-acid. The reaction can also be effectively carried out in glacial acetic acid, which can facilitate the cyclization.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pyridazinone as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the intermediate by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity before proceeding.

Part II: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Principle of Reaction

This transformation employs a thionating agent, phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group of the pyridazinone into a thiocarbonyl (thione).[7] The reaction proceeds via the formation of a reactive oxothiophosphate intermediate, which is then displaced by a sulfur atom. The resulting product, 6-(2-methoxyphenyl)pyridazine-3(2H)-thione, is the predominant tautomer of the target thiol. The equilibrium between the thione and thiol forms is a key characteristic of this class of compounds.[2]

Materials and Reagents
  • 6-(2-methoxyphenyl)-3(2H)-pyridazinone (from Part I)

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Pyridine (or Toluene/Xylene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Saturated sodium bicarbonate solution

  • Standard glassware for extraction and purification

Detailed Experimental Protocol
  • Safety First: Phosphorus pentasulfide is moisture-sensitive and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Setup: In a dry 250 mL round-bottom flask, suspend the 6-(2-methoxyphenyl)-3(2H)-pyridazinone (e.g., 8.1 g, 40 mmol) in 80 mL of anhydrous pyridine.

    • Expert Insight: Pyridine acts as both a solvent and a base to facilitate the reaction. Alternatively, a non-polar solvent like xylene can be used, though pyridine often gives cleaner reactions for this type of thionation.

  • Reagent Addition: Add phosphorus pentasulfide (e.g., 4.4 g, 10 mmol, 0.25 equivalents of P₄S₁₀ which provides 1 equivalent of P₄S₁₀ units) to the suspension in portions, as the initial reaction may be exothermic.

  • Reflux: Heat the mixture to reflux (approximately 115°C for pyridine) and maintain for 3-5 hours. Monitor the reaction by TLC. The product spot should be more non-polar than the starting material.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to quench the excess P₄S₁₀ and neutralize the acidic byproducts.

  • Isolation: The product will typically precipitate from the aqueous mixture. Collect the solid by vacuum filtration. Wash the solid thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.

  • Drying and Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Summary and Characterization

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberTypical Appearance
6-(2-methoxyphenyl)-3(2H)-pyridazinoneC₁₁H₁₀N₂O₂202.2161734-70-1Off-white to pale yellow solid
6-(2-methoxyphenyl)pyridazine-3-thiolC₁₁H₁₀N₂OS218.281226144-20-2[8]Yellow to orange solid
  • Expected ¹H NMR for Product: Signals corresponding to the methoxy group (singlet, ~3.8-4.0 ppm), aromatic protons on both rings, and a broad signal for the N-H or S-H proton (concentration-dependent).

  • Expected IR for Product: Absence of the pyridazinone C=O stretch (~1660-1680 cm⁻¹) and the appearance of a C=S stretch (~1200-1300 cm⁻¹).

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.

  • Phosphorus Pentasulfide (P₄S₁₀): Reacts with moisture to release toxic hydrogen sulfide (H₂S) gas. It is corrosive and can cause severe burns. Use in a dry environment and quench carefully.

  • Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Use in a fume hood.

References

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PMC. Available at: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Die Pharmazie. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Authored by: Senior Application Scientist Introduction The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The incorporation of a thiol (-SH) functional group introduces a highly reactive nucleophilic center, suggesting potential for covalent modification of protein targets or interaction with key cysteine residues in enzyme active sites.[4][5] 6-(2-Methoxyphenyl)pyridazine-3-thiol is a compound of interest that combines these two key features. Its 2-methoxyphenyl substituent provides specific steric and electronic properties that dictate its interaction with biological macromolecules.

This document provides a comprehensive guide for researchers and drug development professionals to conduct the initial in vitro characterization of novel compounds such as 6-(2-Methoxyphenyl)pyridazine-3-thiol. The protocols herein are designed as a logical, tiered workflow, starting with the confirmation of target engagement within a cellular context, moving to the identification of affected signaling pathways, and culminating in the characterization of direct enzyme inhibition. This strategic approach ensures a robust and efficient evaluation of the compound's mechanism of action.

Experimental Characterization Workflow

The following workflow provides a systematic approach to characterizing the in vitro activity of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Mechanism of Action CETSA Protocol 1: Cellular Thermal Shift Assay (CETSA) Western Protocol 2: Western Blot for ERK1/2 Phosphorylation CETSA->Western Confirms intracellular target binding CETSA_Result Result: Target is stabilized (Thermal Shift) CETSA->CETSA_Result Enzyme Protocol 3: In Vitro Enzyme Inhibition Assay Western->Enzyme Identifies affected pathway; suggests direct targets (e.g., kinases) Western_Result Result: p-ERK levels are reduced Western->Western_Result Enzyme_Result Result: Direct inhibition of upstream kinase (e.g., MEK1) Enzyme->Enzyme_Result

Caption: A logical workflow for characterizing novel bioactive compounds.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct binding of a compound to its protein target in a native cellular environment (e.g., cell lysates, intact cells, or tissues).[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[7][8] By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve compared to a vehicle control indicates target engagement.[8][9]

Caption: Ligand binding increases the thermal stability of a target protein.

Step-by-Step Protocol
  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line like HeLa or A549) to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.

    • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., NP-40 based buffer) with inhibitors.

    • Lyse the cells using three freeze-thaw cycles in liquid nitrogen followed by thawing at room temperature.[10] This method is effective for releasing intracellular contents while maintaining protein integrity.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris.[10]

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.

  • Compound Incubation:

    • Aliquot the normalized cell lysate into two main sets of tubes: one for the vehicle control (e.g., 0.1% DMSO) and one for 6-(2-Methoxyphenyl)pyridazine-3-thiol (e.g., at a final concentration of 10 µM).

    • Incubate the tubes at room temperature for 1 hour with gentle rotation to allow for compound-target binding.[9]

  • Thermal Challenge:

    • Further aliquot each mixture (vehicle and compound-treated) into PCR tubes, one for each temperature point.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-4°C increments) using a PCR thermal cycler.[10] A no-heat control (kept on ice) should be included.

    • Cool the samples at room temperature for 3 minutes.[10]

  • Separation and Analysis:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to separate the heat-induced aggregated proteins (pellet) from the soluble proteins (supernatant).

    • Carefully collect the supernatant from each sample.

    • Prepare samples for Western blot analysis by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Analyze the amount of a specific target protein remaining in the soluble fraction using standard Western blotting with a primary antibody specific to the protein of interest.

Data Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that 6-(2-Methoxyphenyl)pyridazine-3-thiol binding has stabilized the target protein.

Temperature (°C)Vehicle (Soluble Protein, % of Control)10 µM Compound (Soluble Protein, % of Control)
4 (Control)100%100%
4695%98%
5078%92%
5451% (Tm)81%
5824%53% (Tm)
6210%29%
665%12%

Table 1: Representative CETSA data showing a thermal stabilization of a hypothetical target protein by the compound. The apparent melting temperature (Tm) is shifted from ~54°C to ~58°C.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

Principle

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[11] Its aberrant activation is a hallmark of many diseases, particularly cancer. The final step in this cascade is the phosphorylation of ERK1/2 (also known as p44/42 MAPK) by MEK1/2.[12] Therefore, the level of phosphorylated ERK (p-ERK) serves as a robust readout of the entire pathway's activity.[13] This assay will determine if 6-(2-Methoxyphenyl)pyridazine-3-thiol modulates this critical pathway. A key aspect of this protocol's trustworthiness is the normalization of the p-ERK signal to the total ERK signal for each sample, which controls for any variations in protein loading.[11]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation Inhibitor 6-(2-Methoxyphenyl) pyridazine-3-thiol Inhibitor->MEK Potential Inhibition

Caption: The MAPK signaling cascade, a potential target for inhibition.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to ~70% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.[13]

    • Treat cells with varying concentrations of 6-(2-Methoxyphenyl)pyridazine-3-thiol (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[14]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[11]

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[13]

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11]

    • Wash again as in the previous step.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Stripping and Re-probing for Total ERK:

    • To ensure accurate normalization, strip the membrane of the bound antibodies using a mild stripping buffer (e.g., for 15-30 minutes at room temperature).[11]

    • Wash extensively with TBST.

    • Re-block the membrane for 1 hour.

    • Incubate the membrane with a primary antibody against total ERK1/2 (pan-ERK) overnight at 4°C.[11][15]

    • Repeat the secondary antibody and detection steps as described above.

Data Analysis and Interpretation

Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. A dose-dependent decrease in this ratio indicates that the compound inhibits the MAPK pathway.

Treatmentp-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized Ratio (p-ERK / Total ERK)
Vehicle (Unstimulated)15010,0000.015
Vehicle (+EGF)2,50010,2000.245
0.1 µM Compound (+EGF)1,8009,9000.182
1 µM Compound (+EGF)95010,1000.094
10 µM Compound (+EGF)30010,0000.030

Table 2: Representative Western blot densitometry data. The compound shows a dose-dependent inhibition of EGF-stimulated ERK phosphorylation.

Protocol 3: General In Vitro Enzyme Inhibition Assay

Principle

If the results from Protocol 2 suggest inhibition of the MAPK pathway, a logical next step is to determine if 6-(2-Methoxyphenyl)pyridazine-3-thiol directly inhibits one of the upstream kinases (e.g., MEK1 or Raf). This protocol provides a generalized, adaptable framework for measuring enzyme activity, which is essential for confirming direct target inhibition and determining the compound's potency (IC50).[16] The assay relies on measuring the consumption of a substrate or the formation of a product over time, often via a change in absorbance or fluorescence.[17][18]

Step-by-Step Protocol (Example using a generic kinase)
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Enzyme: Prepare a stock solution of the purified recombinant enzyme (e.g., MEK1) in assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare a stock solution of the enzyme's substrate (e.g., inactive ERK2 for MEK1) and ATP. The substrate concentration is often kept near its Michaelis-Menten constant (Km) for IC50 determinations.

    • Compound: Prepare a serial dilution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Detection Reagent: Prepare the reagent that will detect the product (e.g., a phosphospecific antibody in an ELISA format, or a coupled-enzyme system that produces a chromophore).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

    • Add 20 µL of the enzyme solution to all wells except the negative control (blank). Mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the reaction by adding 25 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a fixed time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA to chelate Mg2+, or a denaturing solution).

    • Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 450 nm) using a plate reader.

  • Controls:

    • 100% Activity Control (Positive Control): Contains enzyme, substrate, and vehicle (DMSO) but no compound.

    • 0% Activity Control (Blank): Contains substrate and vehicle, but no enzyme.[17]

Data Analysis and IC50 Calculation
  • Subtract the average signal of the blank wells from all other data points.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_PositiveControl))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound Conc. (µM)Absorbance (450 nm)Corrected Absorbance% Inhibition
Blank (No Enzyme)0.050.00100.0%
0 (Vehicle)1.051.000.0%
0.010.950.9010.0%
0.10.650.6040.0%
10.200.1585.0%
100.080.0397.0%
1000.060.0199.0%

Table 3: Representative data from an in vitro kinase assay. Non-linear regression of this data would yield the IC50 value.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Protein-Ligand Interactions. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • CETSA. cetsa.org. Available at: [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs. Available at: [Link]

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  • A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate. Available at: [Link]

  • Therapeutic pyridazine compounds and uses thereof.Google Patents.
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Method

Application Note: Advanced Chromatographic Separation and Purification Protocols for 6-(2-Methoxyphenyl)pyridazine-3-thiol

Target Audience: Analytical chemists, purification scientists, and medicinal chemistry professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the analytical and preparative chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical chemists, purification scientists, and medicinal chemistry professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the analytical and preparative chromatographic separation of 6-(2-Methoxyphenyl)pyridazine-3-thiol, mitigating the dual challenges of thiol-driven oxidative dimerization and pyridazine-induced peak tailing.

Physicochemical Profiling & Chromatographic Behavior

6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2) is a highly versatile building block frequently utilized in the synthesis of metalloenzyme inhibitors and C3a receptor antagonists[1][2]. However, its structural composition presents unique analytical challenges. The molecule possesses a hydrophobic 2-methoxyphenyl moiety, a basic pyridazine core, and a highly reactive C3-thiol group.

To design a robust chromatographic method, we must first translate these structural features into predictable chromatographic behaviors (summarized in Table 1).

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValueChromatographic Implication
Chemical Formula C₁₁H₁₀N₂OSBase structure for mass spectrometric (MS) targeting.
Molecular Weight (Monomer) 218.28 g/mol Target positive electrospray ionization (ESI+) mass: [M+H]⁺ at m/z 219.06 .
Molecular Weight (Dimer) 434.53 g/mol Target ESI+ mass for the oxidized disulfide impurity: [M+H]⁺ at m/z 435.09 .
Thiol Group (-SH) Highly reactiveProne to spontaneous oxidation in ambient air or basic mobile phases, requiring chemical reduction prior to injection.
Pyridazine Ring Basic Nitrogen (pKa ~2.5)Interacts with residual column silanols, causing severe peak tailing unless suppressed by low pH or end-capped stationary phases.

Mechanistic Causality of Separation Challenges

As a Senior Application Scientist, it is critical to understand why a separation fails before attempting to fix it. Standard reversed-phase liquid chromatography (RPLC) of this compound typically yields split peaks, poor recovery, and broad tailing. These artifacts are driven by two distinct chemical mechanisms.

Thiol Oxidation & Disulfide Dimerization

Free thiols spontaneously oxidize to form covalent disulfide bonds (dimerization) when exposed to oxygen, a process accelerated at neutral to alkaline pH. If a sample is injected without stabilization, the chromatogram will artificially display two peaks: the active monomer and the disulfide dimer.

The Solution: Pre-column reduction using Tris(2-carboxyethyl)phosphine (TCEP) . Unlike dithiothreitol (DTT), TCEP does not contain a thiol group, meaning it cannot form mixed disulfides with the analyte. Furthermore, TCEP is highly effective at acidic pH and room temperature, allowing it to be seamlessly integrated into acidic HPLC workflows without causing baseline interference[3].

Workflow A 1. Raw Sample (Mixed Thiol/Dimer) B 2. Add TCEP (10-20 mM) A->B C 3. Incubate (15 min, RT) B->C D 4. Acidify (0.1% TFA) C->D E 5. UHPLC-MS Analysis D->E

Figure 1: Sample preparation workflow utilizing TCEP reduction to ensure accurate thiol quantification.

Silanol Interactions & Peak Tailing

Standard silica-based stationary phases contain residual surface silanol groups (Si-OH). At pH > 4, these groups ionize to form negatively charged silanates (Si-O⁻). The basic nitrogen atoms in the pyridazine ring become protonated (cationic) and interact with these silanates via secondary ion-exchange mechanisms. This causes the compound to "stick" to the column matrix, eluting with a long, asymmetrical tail[4].

The Solution: We utilize a dual-pronged approach. First, we select a sterically protected, end-capped C18 column (or an organic/inorganic hybrid particle) to physically block access to the silica backbone[4]. Second, we utilize a mobile phase heavily modified with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, residual silanols are fully protonated (neutralized), completely shutting down the ion-exchange interaction.

Mechanism cluster_0 Chromatographic Challenge cluster_1 Optimized Solution A1 Free Silanols (Si-O⁻) A2 Pyridazine Ring (Basic Nitrogen) A1->A2 Ion-Exchange (Peak Tailing) B1 0.1% TFA Mobile Phase + End-Capped C18 B2 Protonated Silanols (Si-OH) B1->B2 B3 Protonated Pyridazine (Cationic) B1->B3 B2->B3 Repulsion / No Binding (Sharp Peaks)

Figure 2: Mechanistic resolution of pyridazine peak tailing via silanol suppression and end-capping.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . By monitoring specific mass-to-charge (m/z) ratios, the analyst can confirm in real-time whether the chemical reduction was successful before trusting the quantitative integration.

Protocol 1: Analytical UHPLC-MS Method for Purity Assessment

Step 1: Sample Preparation (Reduction)

  • Dissolve 1.0 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol in 1.0 mL of Methanol (1 mg/mL stock).

  • Prepare a 50 mM TCEP hydrochloride solution in LC-MS grade water.

  • In an autosampler vial, combine 100 µL of the sample stock, 100 µL of the 50 mM TCEP solution, and 800 µL of 0.1% TFA in water.

  • Incubate at room temperature for 15 minutes to drive the reduction to completion.

Step 2: System Suitability & Validation Check

  • Control Injection: Inject an untreated sample stock (diluted in water without TCEP). You must observe two distinct peaks corresponding to m/z 219.06 (Monomer) and m/z 435.09 (Disulfide Dimer).

  • Validation Injection: Inject the TCEP-treated sample. The protocol is validated only if the m/z 435.09 peak is entirely absent, confirming 100% reduction to the monomeric state.

Step 3: Chromatographic Execution

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent end-capped hybrid column.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm; ESI+ MS scan m/z 100–600.

Table 2: Analytical UHPLC-MS Gradient

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09550.5
1.09550.5
6.05950.5
7.55950.5
7.69550.5
10.09550.5
Protocol 2: Preparative HPLC Purification

When isolating 6-(2-Methoxyphenyl)pyridazine-3-thiol from crude synthetic mixtures, the scale-up must maintain the acidic environment to prevent re-oxidation during fraction collection.

Step 1: Preparative Sample Loading

  • Dissolve the crude material in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.

  • Add TCEP (solid) directly to the DMSO solution at a 1.2 molar equivalent to the estimated disulfide content. Stir for 30 minutes.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection.

Step 2: Preparative Chromatography

  • Column: Phenomenex Luna Omega C18 (21.2 x 250 mm, 5 µm).

  • Injection Volume: 1.0 to 2.5 mL per run.

Table 3: Preparative HPLC Gradient

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.0802020.0
2.0802020.0
15.0208020.0
17.059520.0
20.0802020.0

Step 3: Fraction Handling and Lyophilization Critical Causality Insight: Fractions containing the purified thiol will rapidly re-oxidize if left in aqueous acetonitrile at room temperature.

  • Immediately pool fractions containing the target mass (m/z 219.06).

  • Do not attempt rotary evaporation, as the heat will drive oxidative degradation.

  • Flash-freeze the pooled fractions using liquid nitrogen and lyophilize to a dry powder. The residual TFA will maintain an acidic microenvironment in the solid state, preserving the free thiol.

References

  • AChemBlock. "6-(2-methoxyphenyl)pyridazine-3-thiol 95% | CAS: 1226144-20-2." AChemBlock Product Catalog.
  • Google Patents. "US10085984B2 - Metalloenzyme inhibitor compounds." United States Patent and Trademark Office.
  • Analyst (RSC Publishing). "HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization." Royal Society of Chemistry.
  • Google Patents. "US9120083B2 - Porous inorganic/organic hybrid particles having high organic content and enhanced pore geometry for chromatographic separations." United States Patent and Trademark Office.

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Application

Application Note: A Comprehensive NMR Spectroscopic Guide for the Structural Elucidation of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Abstract This application note provides a detailed guide for the structural elucidation of 6-(2-methoxyphenyl)pyridazine-3-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Address...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 6-(2-methoxyphenyl)pyridazine-3-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers in synthetic chemistry and drug development, this document moves beyond standard procedural lists to explain the rationale behind methodological choices, focusing on the critical issue of thiol-thione tautomerism inherent to the pyridazine-3-thiol scaffold. We present a self-validating workflow, from sample preparation to the integrated analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, to ensure unambiguous assignment of all proton and carbon signals and confirmation of the molecule's final structure.

Introduction: The Structural Challenge of a Privileged Scaffold

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] The title compound, 6-(2-methoxyphenyl)pyridazine-3-thiol, combines this valuable heterocycle with a methoxyphenyl substituent, making it a molecule of interest for further functionalization and screening.

Accurate and complete structural characterization is the bedrock of chemical research and drug development. While the molecular formula (C₁₁H₁₀N₂OS) is known, NMR spectroscopy is indispensable for confirming the connectivity and fine stereoelectronic details.[2] A primary challenge with pyridazin-3-thiol and related compounds is the potential for thiol-thione tautomerism . The molecule can exist in equilibrium between the aromatic thiol form and the non-aromatic pyridazin-3(2H)-thione form. Studies on analogous systems have shown that the thione form often predominates in solution.[3][4] This guide will establish a definitive NMR-based methodology to identify the dominant tautomer and fully assign its structure.

The Central Question: Thiol-Thione Tautomerism

The equilibrium between the thiol (A) and thione (B) forms is crucial as it dictates the molecule's chemical properties and potential biological interactions.

Caption: Thiol-Thione tautomerism in 6-(2-methoxyphenyl)pyridazine-3-thiol.

NMR spectroscopy provides clear diagnostic markers to distinguish between these forms:

  • ¹H NMR: The thiol form (A) would exhibit a sharp S-H proton signal, typically in the range of 3-5 ppm. The thione form (B) will show a broader N-H proton signal at a much lower field (deshielded), often >10 ppm, due to its amide-like character.

  • ¹³C NMR: The chemical shift of the C3 carbon is highly sensitive to the tautomeric state. In the thiol form, C3 is an sp² carbon bonded to sulfur, while in the thione form, it is a thiocarbonyl (C=S) carbon. The C=S carbon is significantly more deshielded, appearing much further downfield (>160 ppm) compared to a C-S carbon.

Our analytical workflow is designed to definitively identify these markers.

The Comprehensive NMR Workflow

A multi-spectrum approach is required for a self-validating structural assignment. Each experiment provides a unique piece of the puzzle, and their combined interpretation provides a robust, cross-verified result.

G cluster_workflow NMR Elucidation Workflow prep Sample Preparation (DMSO-d6) one_d 1D NMR Acquisition (¹H, ¹³C, DEPT-135) prep->one_d Dissolve sample two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d Define spectral widths process Data Processing (FT, Phasing, Calibration) two_d->process Acquire FIDs assign Integrated Spectral Analysis & Structure Verification process->assign Generate spectra

Caption: A systematic workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound.

  • Rationale: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of heterocyclic compounds.[5][6] Crucially, it slows down the chemical exchange of labile protons (like N-H or S-H) with residual water, making them more likely to be observed in the ¹H NMR spectrum.

Procedure:

  • Accurately weigh 5-10 mg of 6-(2-methoxyphenyl)pyridazine-3-thiol.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal standard).

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Protocol 2: 1D NMR Spectroscopy (¹H & ¹³C)

These initial experiments provide the fundamental framework of proton and carbon environments.

Procedure:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal from DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Table 1: Recommended 1D NMR Acquisition Parameters (500 MHz Spectrometer)
Parameter ¹H NMR
Pulse Programzg30
Spectral Width~16 ppm (8000 Hz)
Acquisition Time~2.0 s
Relaxation Delay (d1)2.0 s
Number of Scans16
Temperature300 K
Protocol 3: 2D Correlation Spectroscopy

2D NMR experiments are essential for establishing connectivity.[7][8] Standard pulse sequences provided by the spectrometer manufacturer should be used.[9]

Procedure:

  • Using the same shimmed sample, load the parameter sets for COSY, HSQC, and HMBC experiments.

  • Use the 1D ¹H and ¹³C spectra to set the correct spectral widths (F1 and F2 dimensions) for each 2D experiment.

  • Run the experiments. HMBC often requires a longer acquisition time to achieve a good signal-to-noise ratio.

Table 2: Recommended 2D NMR Acquisition Parameters (500 MHz Spectrometer)
Parameter gCOSY gHSQC gHMBC
Pulse Program cosygpqfhsqcedetgpsphmbcgpndqf
F2 (¹H) Spectral Width ~10 ppm~10 ppm~10 ppm
F1 (¹³C) Spectral Width ~10 ppm~165 ppm~220 ppm
Number of Scans (NS) 2-42-48-16
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹J(C,H) Coupling (HSQC) N/A145 HzN/A
ⁿJ(C,H) Coupling (HMBC) N/AN/A8 Hz (Optimized for long-range)

A Guide to Spectral Interpretation: Assembling the Structure

This section outlines the logical process for assigning the structure based on the acquired spectra, assuming the dominant thione tautomer (B) .

Initial Analysis of 1D Spectra
  • ¹H NMR:

    • Low-Field Region (>10 ppm): Look for a broad singlet, which is a strong indicator of the N-H proton of the thione form.

    • Aromatic Region (6.8-8.5 ppm): Expect a total of 6 protons. The pyridazine ring protons (H4, H5) will likely appear as an AX system (two doublets). The methoxyphenyl ring will show a more complex pattern for its 4 protons.

    • Upfield Region (~3.8 ppm): A sharp 3H singlet is the characteristic signal for the methoxy (-OCH₃) group.

  • ¹³C NMR & DEPT-135:

    • Count the signals. Expect 11 distinct carbon resonances.

    • Thiocarbonyl Region (>160 ppm): The presence of a signal here is the most definitive evidence for the thione tautomer (C3). This will be a quaternary carbon (absent in DEPT-135).

    • Aromatic Region (110-160 ppm): Expect 9 signals (5 CH, 4 quaternary).

    • Methoxy Carbon (~56 ppm): A signal around 56 ppm corresponds to the -OCH₃ carbon.[10]

Establishing Spin Systems with COSY

The COSY spectrum reveals proton-proton couplings, primarily over 2-3 bonds, allowing for the identification of isolated spin systems.

G cluster_cosy Expected COSY Correlations mol H4 H5 H4->H5 J_HH H3_prime H4_prime H3_prime->H4_prime H5_prime H4_prime->H5_prime H6_prime H5_prime->H6_prime

Caption: Key ³J(H,H) correlations expected in the COSY spectrum.

  • Pyridazine Ring: A cross-peak between the two doublets in the downfield aromatic region will confirm their coupling and assign them to H4 and H5.

  • Methoxyphenyl Ring: A chain of correlations will connect H3' → H4' → H5' → H6', establishing the four-proton spin system of this ring.

Direct C-H Assignment with HSQC

The HSQC spectrum correlates each proton directly to the carbon it is attached to (¹J(C,H)). This is the most reliable way to assign protonated carbons.

  • Locate the methoxy proton singlet (~3.8 ppm) on the F2 axis. The cross-peak will identify the methoxy carbon (~56 ppm) on the F1 axis.

  • Use the assigned protons from the COSY (H4, H5, H3', H4', H5', H6') to unambiguously assign their corresponding carbons (C4, C5, C3', C4', C5', C6').

Assembling the Molecular Skeleton with HMBC

The HMBC spectrum is the final and most critical step, revealing long-range (2-3 bond) correlations between protons and carbons. This allows us to connect the spin systems and assign the quaternary carbons.

G cluster_hmbc Key Diagnostic HMBC Correlations mol H_MeO MeO C2_prime C2' H_MeO->C2_prime ³J H5 H5 C6 C6 H5->C6 ²J C4 C4 H5->C4 ²J H6_prime H6' H6_prime->C6 ³J C1_prime C1' H6_prime->C1_prime ²J

Caption: Selected long-range HMBC correlations for structural assembly.

Key Correlations to Look For:

  • Methoxy Group: The methoxy protons (~3.8 ppm) should show a strong correlation to the quaternary carbon C2' (~157 ppm), confirming their attachment point.

  • Ring Linkage: This is the most important correlation for confirming the overall structure. The proton ortho to the pyridazine ring, H6', should show a ³J correlation to the C6 carbon of the pyridazine ring. Conversely, the H5 proton of the pyridazine ring may show a long-range correlation to the quaternary carbon C1' of the phenyl ring. These correlations definitively link the two ring systems.

  • Pyridazine Ring Quaternary Carbons: The H5 proton will show correlations to C3 and C6. The H4 proton will show correlations to C6. The observation of a correlation from H5 to a highly deshielded carbon (>160 ppm) would further confirm its assignment as C3 (the thiocarbonyl).

  • Phenyl Ring Quaternary Carbons: Protons H3' and H5' will show correlations to C1'. Proton H6' will correlate to C2'.

Summary of Expected Assignments

The following table summarizes the expected chemical shift assignments for the dominant thione tautomer in DMSO-d₆. Exact values will vary, but the relative positions and correlations are key.

| Table 3: Predicted ¹H and ¹³C NMR Assignments for Thione Tautomer (B) | | :--- | :--- | :--- | Key HMBC Correlations From | | Position | δ ¹³C (ppm) | δ ¹H (ppm) | | 3 | ~175 (C=S) | - | H4, H5 | | 4 | ~130 (CH) | ~7.3 (d) | H5 | | 5 | ~128 (CH) | ~8.0 (d) | H4, H6' | | 6 | ~150 (C) | - | H5, H6' | | 1' | ~125 (C) | - | H5, H3', H5' | | 2' | ~157 (C-O) | - | H-MeO, H3', H4' | | 3' | ~113 (CH) | ~7.1 (d) | H4', H5' | | 4' | ~133 (CH) | ~7.5 (t) | H3', H5', H6' | | 5' | ~122 (CH) | ~7.2 (t) | H3', H4', H6' | | 6' | ~132 (CH) | ~7.9 (d) | H4', H5', C6 | | OCH₃ | ~56 (CH₃) | ~3.8 (s) | C2' | | N-H | - | >12 (br s) | - |

Conclusion

This application note details a comprehensive and robust NMR-based strategy for the complete structural characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine the dominant tautomeric form—expected to be the thione—and assign every proton and carbon resonance. The outlined workflow, emphasizing the interpretation of key correlations from COSY and especially HMBC spectra, provides a self-validating protocol essential for the rigorous characterization required in modern chemical and pharmaceutical research.

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  • F. Shakeel et al., "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," Molecules, vol. 24, no. 18, p. 3404, 2019. [Online]. Available: [Link]

  • F. Shakeel et al., "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," Molecules, vol. 24, no. 18, p. 3404, 2019. [Online]. Available: [Link]

  • E. P. Erisman and L. M. Augustine, "Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 )," Microgram Journal, vol. 9, no. 2, pp. 58-63, 2012. [Online]. Available: [Link]

  • H. Brunner et al., "1H-NMR- and IR-Spectroscopic Data of 1,3-Diphenylpropane-1,3-diamines and their Pt(II) Complexes: Stereochemical Assignment," Monatshefte für Chemie, vol. 119, no. 4, pp. 451-460, 1988. [Online]. Available: [Link]

  • Simon Fraser University, "Spectra - Department of Chemistry," N.d. [Online]. Available: [Link]

Sources

Method

thiol functionalization using 6-(2-Methoxyphenyl)pyridazine-3-thiol

An authoritative guide for researchers and drug development professionals on the application of 6-(2-Methoxyphenyl)pyridazine-3-thiol for the targeted functionalization of thiols. Authored by: Your Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the application of 6-(2-Methoxyphenyl)pyridazine-3-thiol for the targeted functionalization of thiols.

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 6-(2-Methoxyphenyl)pyridazine-3-thiol in the selective functionalization of thiol groups. Designed for chemists and biologists in academic research and the pharmaceutical industry, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides troubleshooting guidance. The unique reactivity of the pyridazine scaffold, modulated by the 2-methoxyphenyl substituent, presents a strategic advantage for applications in bioconjugation, chemical biology, and materials science.[1][2][3] The protocols herein are structured to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: A Strategic Reagent for Thiol Modification

Site-selective modification of proteins and peptides is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. Cysteine, with its highly nucleophilic thiol side chain, is an ideal target for such modifications due to its low natural abundance and unique reactivity.[4] The choice of a thiol-reactive reagent is paramount to achieving high efficiency, selectivity, and stability of the final conjugate.

6-(2-Methoxyphenyl)pyridazine-3-thiol belongs to the pyridazine class of N-heterocycles, which are recognized for their diverse applications in the pharmaceutical and agrochemical industries.[1][5] This specific reagent offers a distinct advantage for thiol functionalization. Its structure exists in a tautomeric equilibrium between the thiol and thione forms. For conjugation purposes, it is the corresponding disulfide, 6,6'-(disulfanediyl)bis(3-(2-methoxyphenyl)pyridazine), that serves as the key reactive species. This disulfide engages in a highly efficient and selective thiol-disulfide exchange reaction with target sulfhydryl groups under mild physiological conditions.

The Underlying Chemistry: Thiol-Disulfide Exchange Mechanism

The functionalization process does not proceed by direct reaction of the thiol form of the reagent. Instead, it relies on a classic thiol-disulfide exchange, a robust and widely utilized reaction in chemical biology.[6]

The mechanism can be dissected into two conceptual stages:

  • Oxidative Dimerization: 6-(2-Methoxyphenyl)pyridazine-3-thiol is first oxidized to its symmetrical disulfide dimer. This can be performed as a separate step or, more commonly, occurs in situ in the presence of mild oxidizing conditions (e.g., atmospheric oxygen) during the reaction setup.

  • Nucleophilic Attack and Exchange: The target thiol (R-SH), present as the more nucleophilic thiolate anion (R-S⁻) at neutral to slightly basic pH, attacks one of the sulfur atoms of the pyridazine disulfide. This forms a transient, unstable intermediate that rapidly resolves into the desired mixed disulfide (the functionalized target molecule) and releases one molecule of 6-(2-Methoxyphenyl)pyridazine-3-thiol as a leaving group.

This equilibrium-driven process can be pushed towards the product by using a slight excess of the reactive disulfide reagent.

G cluster_0 Stage 1: In Situ Disulfide Formation cluster_1 Stage 2: Thiol-Disulfide Exchange reagent_thiol 2 x 6-(2-Methoxyphenyl)pyridazine-3-thiol oxidant [O] (e.g., Air) reagent_thiol->oxidant reagent_disulfide Reactive Pyridazine Disulfide oxidant->reagent_disulfide final_product Functionalized Product (Mixed Disulfide) reagent_disulfide->final_product leaving_group Released Pyridazine Thiol reagent_disulfide->leaving_group Release target_thiol Target Thiolate (R-S⁻) target_thiol->reagent_disulfide Nucleophilic Attack

Figure 1: The two-stage mechanism of thiol functionalization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the functionalization of a cysteine-containing peptide or protein.

Required Materials and Reagents
Reagent / MaterialRecommended GradeTypical SupplierCAS Number
6-(2-Methoxyphenyl)pyridazine-3-thiol>95%AChemBlock1226144-20-2[7]
Target Protein/Peptide with Cys≥95% PurityUser-ProvidedN/A
Phosphate-Buffered Saline (PBS)10X, pH 7.4Gibco / Thermo FisherN/A
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Tris(2-carboxyethyl)phosphine (TCEP)≥98%Thermo Fisher51805-45-9
Hydrochloric Acid (HCl)1 M SolutionStandard Lab Supply7647-01-0
Sodium Hydroxide (NaOH)1 M SolutionStandard Lab Supply1310-73-2
Desalting Columns (e.g., PD-10)N/ACytiva / Bio-RadN/A
Step-by-Step Methodology

This procedure is optimized for a 1 mg scale reaction of a ~50 kDa protein. Adjust volumes and concentrations proportionally for different scales or molecule sizes.

A. Preparation of Stock Solutions

  • Reagent Stock: Prepare a 20 mM stock solution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in anhydrous DMSO. Rationale: The organic solvent is necessary for dissolution; prepare this solution fresh to minimize oxidation before use.

  • TCEP Stock: Prepare a 50 mM stock solution of TCEP in water. Adjust the pH to ~7.0 with 1 M NaOH. Rationale: TCEP is a potent, odor-free reducing agent that effectively cleaves disulfide bonds to ensure the target cysteine is a free thiol.

  • Protein Solution: Dissolve 1 mg of the target protein in 900 µL of 1X PBS (pH 7.4) to achieve a concentration of ~22 µM.

B. Reduction of the Target Thiol

  • To the 900 µL protein solution, add 11 µL of the 50 mM TCEP stock solution (final concentration ~0.5 mM, a ~20-fold molar excess).

  • Incubate at 37 °C for 60 minutes. Rationale: This step ensures that all cysteine residues are in their reduced, reactive state, which is critical for efficient conjugation.

C. Conjugation Reaction

  • Add 11 µL of the 20 mM reagent stock solution to the reduced protein solution. This corresponds to a ~10-fold molar excess of the reagent.

  • Gently mix the solution by pipetting or brief vortexing.

  • Allow the reaction to proceed at room temperature for 2 hours with gentle end-over-end rotation. Rationale: A slight molar excess of the reagent drives the reaction equilibrium towards the product. Room temperature and a 2-hour incubation are typically sufficient for high conversion.

D. Purification of the Conjugate

  • Remove unreacted reagent and byproducts using a desalting column (e.g., PD-10) equilibrated with 1X PBS, following the manufacturer's instructions.

  • Collect the protein-containing fractions. The purified conjugate is now ready for downstream applications and characterization.

Figure 2: A streamlined workflow for protein functionalization.

Validation and Troubleshooting

To ensure the integrity of the protocol, the final product should be rigorously analyzed.

  • Mass Spectrometry (ESI-MS): This is the primary method for confirming successful conjugation. An increase in the molecular weight corresponding to the mass of the added 6-(2-Methoxyphenyl)pyridazine-3-thiol moiety (217.28 Da, accounting for the loss of H) should be observed.

  • SDS-PAGE: Can provide a qualitative assessment of conjugation, sometimes showing a slight shift in mobility.

  • RP-HPLC: Can be used to assess the purity of the conjugate and separate it from unreacted protein.

ProblemPotential CauseSuggested Solution
Low or No Conjugation 1. Incomplete reduction of protein thiol.2. Reagent degradation.3. Incorrect pH.1. Increase TCEP concentration or incubation time.2. Prepare fresh reagent stock solution immediately before use.3. Ensure reaction buffer pH is between 7.2 and 7.8.
Product Heterogeneity 1. Modification of multiple cysteines.2. Partial reaction.1. This is expected for proteins with multiple accessible cysteines. For site-selectivity, protein engineering may be required.2. Increase reagent excess or reaction time.
Protein Precipitation 1. High concentration of organic solvent (DMSO).2. Protein instability under reaction conditions.1. Ensure the final DMSO concentration does not exceed 5-10% (v/v).2. Reduce reaction temperature or time. Add stabilizing excipients if known.

Conclusion

6-(2-Methoxyphenyl)pyridazine-3-thiol is a valuable and effective reagent for the selective modification of thiols via a robust thiol-disulfide exchange mechanism. The protocols detailed in this guide provide a solid foundation for researchers to achieve efficient and reproducible conjugations. By understanding the core principles and paying attention to critical parameters such as thiol reduction and reagent stoichiometry, users can successfully apply this methodology to a wide array of research and development challenges.

References

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (2023). Chemistry – A European Journal, 29(63). Available at: [Link]

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. (2023). Royal Society of Chemistry. Available at: [Link]

  • Hermanson, G. T. (2013).
  • The use of bromopyridazinedione derivatives in chemical biology. (2022). RSC Publishing. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Chudasama, V., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research.
  • Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Biological Chemistry, 383(3-4), 375-386. Available at: [Link]

  • Reactions of Thiols. (2021). Chemistry Steps. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles, 60(8), 1873-1879.
  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2024). ResearchGate. Available at: [Link]

  • Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. (2025). Nature. Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (n.d.). OA Monitor Ireland. Retrieved March 27, 2026, from [Link]

  • Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry, 23. Available at: [Link]

Sources

Application

Application Notes and Protocols: Preparation of 6-(2-Methoxyphenyl)pyridazine-3-thiol Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a compound of interest for researchers in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a compound of interest for researchers in drug development and various scientific fields. Due to the specific nature of this compound, this guide is built upon foundational chemical principles governing pyridazine derivatives, aromatic thiols, and general best practices for creating and maintaining small molecule stock solutions for biological assays. The protocols herein are designed to ensure the stability, and accurate concentration of the stock solutions, which are critical for the reproducibility of experimental results.

Introduction

6-(2-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core, a known pharmacologically active nucleus. Pyridazine derivatives have a wide range of biological activities, including but not limited to, antihypertensive, anti-depressant, antiviral, and anti-cancer properties[1][2]. The thiol and methoxyphenyl substitutions on the pyridazine ring are expected to modulate its biological activity and physicochemical properties.

The thiol group, in particular, is a crucial functional group in many biologically active molecules but also introduces challenges related to stability, primarily due to its susceptibility to oxidation. Therefore, proper handling and storage procedures are paramount to maintain the integrity of the compound in solution. This guide provides detailed protocols for the preparation of stock solutions in common organic solvents and addresses the critical aspects of handling and storing thiol-containing compounds.

Physicochemical Properties of 6-(2-Methoxyphenyl)pyridazine-3-thiol

A thorough understanding of the physicochemical properties of 6-(2-Methoxyphenyl)pyridazine-3-thiol is essential for the successful preparation of stock solutions. The table below summarizes key properties based on available data and theoretical considerations of its constituent chemical moieties.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₁H₁₀N₂OS[3]
Molecular Weight 218.28 g/mol [3]
Appearance Likely a solid at room temperature.Based on similar pyridazine derivatives.
Solubility Expected to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols.Pyridazinone derivatives, which are structurally similar, exhibit poor water solubility and high solubility in DMSO[4][5][6]. Pyridazine itself is soluble in polar solvents[7].
Stability The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, especially in the presence of oxygen, metal ions, or at non-neutral pH.Thiols are known to be unstable in aqueous solutions and can undergo oxidation[8][9]. Storage at low temperatures and under an inert atmosphere is recommended for long-term stability[10][11][12].
pKa The thiol group is weakly acidic.General property of thiols.

Safety and Handling Precautions

Working with 6-(2-Methoxyphenyl)pyridazine-3-thiol and its solutions requires adherence to standard laboratory safety procedures. The presence of a thiol group necessitates additional precautions due to potential malodor and reactivity.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation : All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16][17] Thiol compounds are known for their strong, unpleasant odors, and a fume hood will help to contain them.[15][16]

  • Spills : In case of a spill, decontaminate the area with a suitable oxidizing agent, such as a fresh 10% bleach solution, to neutralize the thiol.

  • Waste Disposal : All solid and liquid waste containing 6-(2-Methoxyphenyl)pyridazine-3-thiol should be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Glassware that has come into contact with the thiol should be decontaminated by soaking in a bleach bath overnight before washing.[16][17][18]

Preparation of Stock Solutions

The following protocol details the preparation of a 10 mM stock solution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in dimethyl sulfoxide (DMSO). This is a common starting concentration for many biological assays.[19]

Materials and Equipment
  • 6-(2-Methoxyphenyl)pyridazine-3-thiol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with screw caps

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

  • Inert gas (e.g., argon or nitrogen), if available

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh Compound (e.g., 2.18 mg) transfer 2. Transfer to Vial weigh->transfer add_solvent 3. Add Solvent (e.g., 1 mL DMSO) transfer->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot inert_gas 6. (Optional) Flush with Inert Gas aliquot->inert_gas store 7. Store at -20°C or -80°C inert_gas->store

Caption: Workflow for preparing 6-(2-Methoxyphenyl)pyridazine-3-thiol stock solution.

Detailed Protocol
  • Calculate the Required Mass : To prepare a 10 mM stock solution, calculate the mass of 6-(2-Methoxyphenyl)pyridazine-3-thiol needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mM × 1 mL × 218.28 g/mol / 1000 = 2.18 mg

  • Weigh the Compound : In a chemical fume hood, carefully weigh 2.18 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol using a calibrated analytical balance. For small quantities, it is often best to add solvent directly to the manufacturer's vial to avoid loss during transfer.[20][21]

  • Dissolution :

    • Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed compound.

    • Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[19] Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage :

    • To minimize freeze-thaw cycles that can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[19][21]

    • For enhanced stability, especially for long-term storage, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing.[22] This displaces oxygen and reduces the risk of oxidation of the thiol group.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[19][21] Properly label each vial with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

For most experimental applications, the concentrated stock solution will need to be further diluted to a final working concentration in the appropriate aqueous buffer or cell culture medium.

Dilution Workflow

G stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) dilution Dilute in Assay Buffer/Medium stock->dilution working Final Working Solution (e.g., 1-100 µM) dilution->working

Caption: Dilution of the stock solution to the final working concentration.

Protocol for Dilution
  • Thaw the Stock Solution : Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution : Determine the volume of the stock solution required to achieve the desired final concentration in your experimental system.

    • V₁C₁ = V₂C₂

      • Where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution, V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • V₁ = (1 mL × 10 µM) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare Working Solution : Add the calculated volume of the stock solution (1 µL in the example) to the final volume of the assay buffer or cell culture medium (999 µL in the example). Mix thoroughly by gentle pipetting or vortexing.

  • Solvent Concentration : Ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system being studied. Typically, a final DMSO concentration of less than 0.5% is recommended.[21]

Stability Considerations

  • Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. Aliquoting is the most effective way to mitigate this.[19][21]

  • Light Exposure : Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.[12]

  • Aqueous Stability : Thiols can be less stable in aqueous solutions. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation, handling, and storage of 6-(2-Methoxyphenyl)pyridazine-3-thiol stock solutions. By adhering to these guidelines, researchers can ensure the integrity and accurate concentration of their stock solutions, leading to more reliable and reproducible experimental outcomes. The emphasis on proper handling of the thiol group is critical for maintaining the compound's stability and for laboratory safety.

References

  • How to Work with Thiols-General SOP. (n.d.). Retrieved from [Link]

  • Gaddam, S. K., Indrapati, M., & Kyasaram, N. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT), 11(2). Retrieved from [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
  • Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
  • ResearchGate. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Retrieved from [Link]

  • UCL Safety Services. (2020, June 23). Thiols. Retrieved from [Link]

  • van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
  • ResearchGate. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]

  • CSH Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Bai, Y., Zhuang, M., & Liu, T. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2829.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-METHOXYPHENYL PHENYL ETHER — Chemical Substance Information. Retrieved from [Link]

  • Austin, J. (n.d.). Pyridazine. Retrieved from [Link]

  • PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 6-(2-Methoxyphenyl)pyridazine-3-thiol crystallization

Technical Support Center: Crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule, specifically focusing on troubleshooting impurities during crystallization. The inherent chemical properties of the pyridazine core and the reactive thiol group present unique purification challenges. This document provides in-depth, field-proven insights and validated protocols to help you achieve high purity and crystalline integrity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Q1: What are the most common impurities I should expect during the crystallization of this compound?

A1: The impurity profile is typically dominated by three categories:

  • Oxidation Products: The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to air during workup or in solution. The most common oxidative impurity is the corresponding disulfide dimer.[1] This is often observed as a less polar spot on TLC and can be identified by mass spectrometry.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors such as a substituted acetophenone or hydrazine derivatives may persist in the crude product.[2][3]

  • Synthetic Byproducts: The pyridazine ring is an electron-deficient system, making it susceptible to various side reactions during its synthesis, which can lead to structurally related impurities.[4]

Q2: My compound is "oiling out" as a viscous liquid instead of forming crystals. What is causing this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[5] The primary causes are:

  • Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting into an ordered crystal lattice.[5]

  • High Impurity Concentration: Impurities can depress the melting point of the mixture and interfere with nucleation.

  • Poor Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.[5][6]

Solutions: Allow the solution to cool more slowly by insulating the flask. If this fails, try re-heating the solution and adding a small amount of a "poorer" solvent (an anti-solvent) to reduce solubility, or purify the crude material by column chromatography before attempting recrystallization.[5][7]

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.[5] You can induce crystallization by:

  • Increasing Concentration: Gently heat the solution and evaporate some of the solvent to increase the solute concentration, then allow it to cool slowly again.[5]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites.[5]

  • Seeding: Introduce a single, pure crystal of 6-(2-Methoxyphenyl)pyridazine-3-thiol (a "seed crystal") into the solution. This provides a template for crystal growth.[5]

Q4: How can I definitively confirm the purity and identity of my final crystalline product?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Chromatography (HPLC, UPLC): Provides quantitative data on purity by separating the main compound from impurities.[8]

  • Spectroscopy (NMR, MS): 1H and 13C NMR spectroscopy confirms the chemical structure, while High-Resolution Mass Spectrometry (HRMS) verifies the exact mass.[8][9] The presence of a proton signal for the thiol group (SH) in the 1H NMR spectrum is a key indicator.[9]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can determine the melting point and assess for the presence of polymorphs or solvates.[10]

  • X-Ray Diffraction (PXRD): Powder X-ray Diffraction confirms the crystalline nature of the solid and can identify different crystal forms.[11]

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific, complex problems encountered during crystallization.

Problem 1: Final Product has a Persistent Yellow/Brown Hue and HPLC Shows a Significant, Less-Polar Impurity.
  • Primary Suspect: Oxidation to the disulfide dimer. The thiol functionality is prone to forming a disulfide bond upon exposure to atmospheric oxygen, a reaction often catalyzed by trace metals.[1]

  • Diagnostic & Troubleshooting Workflow: This workflow outlines the decision-making process for identifying and resolving disulfide impurities.

    Disulfide_Troubleshooting A Crude Product Analysis (LC-MS, ¹H NMR) B Disulfide Impurity Detected? (M+H peak at ~435.11) A->B C Perform Reductive Workup (See Protocol 1) B->C Yes E Proceed with Standard Crystallization B->E No D Proceed to Crystallization Under Inert Atmosphere (See Protocol 2) C->D F Final Purity Analysis (HPLC > 99%) D->F E->F

    Caption: Workflow for diagnosing and mitigating disulfide impurities.
  • Corrective Actions & Protocols:

    Protocol 1: Reductive Treatment of Crude Product This protocol is designed to reduce any disulfide back to the free thiol before crystallization.

    • Dissolution: Dissolve the crude 6-(2-Methoxyphenyl)pyridazine-3-thiol in a suitable organic solvent (e.g., Tetrahydrofuran or Methanol) in a round-bottom flask.

    • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

    • Reducing Agent Addition: Add a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) (1.1 equivalents relative to the estimated disulfide content).[1]

    • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the disulfide spot by TLC or LC-MS.

    • Workup: Once the reduction is complete, perform an aqueous workup to remove the reducing agent and its byproducts. An acid-base extraction can be effective here, as the thiol is weakly acidic.[12]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude thiol, now ready for crystallization.

    Protocol 2: Crystallization Under an Inert Atmosphere To prevent re-oxidation during the crystallization process itself.

    • Setup: Place the crude, reduced product in a flask equipped with a condenser and a gas inlet/outlet.

    • Inerting: Flush the entire apparatus with nitrogen or argon.

    • Dissolution: Add the chosen crystallization solvent and heat to reflux under a positive pressure of inert gas until all solid dissolves.

    • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature under the inert atmosphere.

    • Isolation: Once crystals have formed, filter them quickly, washing with a small amount of cold, de-gassed solvent. Dry the final product under vacuum.

Problem 2: Low Yield, Poor Crystal Quality, or Broad Melting Point After Crystallization.
  • Primary Suspect: An inappropriate solvent system or the presence of co-crystallizing impurities. The choice of solvent is the most critical parameter in recrystallization.[13][14] An ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or below.

  • Data-Driven Solvent Selection: The selection of a solvent should be a systematic process. The following table provides a starting point for screening.

SolventBoiling Point (°C)Polarity IndexComments & Potential Issues
Ethanol 785.2Often a good choice for pyridazine derivatives.[15] May require addition of water as an anti-solvent.
Isopropanol 824.3Similar to ethanol but less polar; good for achieving supersaturation.
Ethyl Acetate 774.4A moderately polar solvent; has been used for pyridazine crystallization.[4]
Toluene 1112.4Good for less polar compounds; higher boiling point allows for a wider temperature gradient.
Acetonitrile 826.2A polar aprotic solvent; its high polarity might make it too effective a solvent.
Acetone 565.4A common solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[15]
Heptane/Hexane 98 / 690.0Non-polar; likely to be used as an anti-solvent or for washing.
  • Corrective Actions & Protocols:

    Protocol 3: Systematic Small-Scale Solvent Screening

    • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

    • Solvent Addition: To each tube, add a different candidate solvent dropwise from the table above.

    • Solubility Test (Cold): Agitate at room temperature. A good candidate solvent will NOT dissolve the compound readily.

    • Solubility Test (Hot): Heat the tubes that passed the cold test in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

    • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

    Protocol 4: Two-Solvent (Binary) Recrystallization This technique is useful when no single solvent has the ideal solubility properties.[7]

    • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., Ethanol).

    • Anti-Solvent Addition: While keeping the solution hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., Water or Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Crystallization: Set the flask aside to cool slowly and undisturbed. The gradual change in solvent composition will promote slow and selective crystal growth.

    • Isolation: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

Problem 3: Product Appears Clean by NMR but Purity by HPLC is Stagnant Below 98%.
  • Primary Suspect: Presence of structurally similar impurities that co-crystallize with the product. These may not be easily resolved by NMR but are separated by a high-resolution technique like HPLC.

  • Purification Strategy Workflow: When crystallization alone is insufficient, a multi-step purification strategy is required.

    Purification_Strategy A Crude Product B Initial Purity Assessment (TLC, HPLC) A->B C Purity < 95% or Multiple Impurities? B->C D Preparatory Column Chromatography (See Protocol 5) C->D Yes F Optimized Crystallization (from Solvent Screen) C->F No E Combine Pure Fractions & Concentrate D->E E->F G Final Product (Purity > 99.5%) F->G

    Caption: Decision workflow for advanced purification.
  • Corrective Actions & Protocols:

    Protocol 5: Preparatory Flash Column Chromatography This protocol removes impurities before the final crystallization step, which is often the key to achieving high purity.

    • Adsorbent: Use silica gel as the stationary phase.

    • Eluent Selection: Determine an appropriate mobile phase using TLC. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is common.

    • Mitigating Tailing: Pyridazine and thiol-containing compounds can be basic and may "tail" on silica gel. To prevent this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[12]

    • Column Packing & Loading: Pack the column with a slurry of silica in the non-polar solvent. Pre-adsorb the crude material onto a small amount of silica and load it carefully onto the top of the column.

    • Elution: Run the column, collecting fractions and monitoring them by TLC.

    • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The resulting purified, amorphous solid is now an ideal candidate for a final, high-purity crystallization step.

References

  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Volatile Thiol Compounds.
  • Gupta, V. et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Foks, H. et al. (2003). Pyridazine Derivatives. HETEROCYCLES, Vol. 60, No. 8.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Work with Thiols. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Pyridine.
  • University of California, Los Angeles. (n.d.). Recrystallization Guide.
  • Beg, S. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Daoui, K. et al. (2020). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. IUCrData. Available at: [Link]

  • Jain, D. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Bohdan, D. P. & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
  • Fusco, S. et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol Derivatives

Welcome to the technical support center for the synthesis and optimization of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyridazine-based scaffolds are of significant interest in drug discovery due to their unique physicochemical properties, including their capacity for hydrogen bonding and their role in modulating pharmacokinetic profiles.[1][2] The 6-(2-methoxyphenyl)pyridazine-3-thiol core, in particular, presents specific synthetic challenges that require careful optimization of reaction conditions.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction yields, and ensure the purity of your final compounds.

Section 1: General Synthetic Workflow & Baseline Protocol

The synthesis of 6-aryl-pyridazine-3-thiol derivatives typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine source, followed by thionation or direct synthesis from a thiol-containing precursor.[2][3] A common route involves the reaction of an appropriate ketoacid or ketoester with hydrazine to form a pyridazinone, which is subsequently converted to the corresponding pyridazine-3-thiol.

Below is a general workflow and a baseline experimental protocol that can be adapted for specific derivatives.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Thionation/Modification cluster_2 Phase 3: Purification A Reactants: 1,4-Dicarbonyl Precursor + Hydrazine Source B Cyclocondensation Reaction (Solvent, Catalyst, Heat) A->B C Intermediate (e.g., Pyridazinone) B->C D Thionation Reagent (e.g., P4S10 or Lawesson's Reagent) or Direct Thiol Introduction C->D E Crude 6-(Aryl)pyridazine-3-thiol D->E F Workup & Extraction E->F G Purification (Column Chromatography / Recrystallization) F->G H Pure Product & Analysis (NMR, MS, Purity) G->H

Caption: General workflow for pyridazine-3-thiol synthesis.

Baseline Experimental Protocol: Synthesis of 6-(2-Methoxyphenyl)pyridazin-3-one

This protocol describes the formation of the pyridazinone intermediate, a common precursor to the target thiol.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,4-dicarbonyl precursor (e.g., 4-(2-methoxyphenyl)-4-oxobutanoic acid) (1.0 eq).

  • Solvent & Reagent Addition: Add a suitable solvent such as ethanol or glacial acetic acid.[3] To this solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Initial Purification: The crude solid can be washed with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The crude product is then dried for use in the next step (thionation).

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol derivatives.

Category 1: Low Reaction Yield

Question: My cyclocondensation reaction to form the pyridazinone intermediate is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yield in the initial cyclization is a frequent issue stemming from several factors related to reactants and reaction conditions.

  • Cause A: Purity of Starting Materials: The purity of the 1,4-dicarbonyl precursor and the hydrazine source is critical. Impurities can inhibit the reaction or lead to unwanted side products.[3]

  • Solution A:

    • Verify Purity: Always check the purity of your starting materials using analytical techniques like NMR or mass spectrometry before starting the reaction.

    • Use Fresh Hydrazine: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or purify it by distillation if its quality is uncertain.[3]

  • Cause B: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can cause degradation of reactants or products.[4]

  • Solution B:

    • Temperature Screening: Systematically screen a range of temperatures (e.g., 50 °C, 80 °C, and reflux) in small-scale trials to identify the optimal condition for your specific substrate.

  • Cause C: Improper Solvent or Catalyst: The choice of solvent and catalyst significantly impacts reaction rate and yield. The solvent must effectively dissolve the reactants, while the catalyst should facilitate the cyclization.

  • Solution C:

    • Solvent Screening: Test a variety of solvents with different polarities. Protic solvents like ethanol are common, but aprotic solvents like dioxane or toluene can also be effective.[5] In some cases, using glacial acetic acid as both a catalyst and solvent can be beneficial.

    • Catalyst Optimization: While often catalyzed by acid (like acetic acid or p-toluenesulfonic acid), some variations may benefit from a basic catalyst.[3] Conduct small-scale tests to screen different catalysts.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent EthanolDioxaneTolueneAcetic Acid
Catalyst Acetic Acid (cat.)Nonep-TSA (cat.)None (Solvent is catalyst)
Temperature Reflux (78°C)Reflux (101°C)Reflux (111°C)100°C
Typical Yield Range 60-75%70-85%65-80%75-90%
Caption: Example table for optimizing cyclocondensation reaction conditions.
Category 2: Impurity Formation & Side Reactions

Question: I am observing significant impurities alongside my desired pyridazine-3-thiol product. What are the common side reactions?

Answer: The formation of impurities often arises from the reactivity of the pyridazine ring and the thiol group.

  • Cause A: Oxidation to Disulfide: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. This is one of the most common byproducts.

  • Solution A:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use.

    • Reductive Workup: During workup, a mild reducing agent can be added to revert any formed disulfide back to the thiol, although this can complicate purification.

  • Cause B: Thione-Thiol Tautomerism: Pyridazine-3-thiol exists in equilibrium with its pyridazine-3(2H)-thione tautomer.[2] While not an impurity, the presence of both forms can complicate analysis (e.g., NMR spectra) and subsequent reactions. Alkylation, for instance, can occur at either the sulfur or the nitrogen atom depending on the conditions.[6]

  • Solution B:

    • Characterization: Be aware of this tautomerism during characterization. NMR spectra may show two sets of peaks.

    • Control of Reactivity: For subsequent reactions like alkylation, the choice of base and solvent can direct the reaction to either the S- or N-position. Hard electrophiles tend to react at the nitrogen, while soft electrophiles react at the sulfur.[6]

  • Cause C: Incomplete Thionation: When converting a pyridazinone to a pyridazine-3-thiol using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, the reaction may not go to completion, leaving unreacted starting material.

  • Solution C:

    • Optimize Thionation Conditions: Ensure sufficient equivalents of the thionating reagent are used (typically 0.5-1.0 eq of Lawesson's reagent).

    • Increase Temperature/Time: Thionation reactions often require high temperatures (e.g., refluxing in toluene or xylene) and extended reaction times. Monitor the reaction by TLC until all the starting material is consumed.

G Start Problem Identified: Impurity in Final Product Q1 Is the impurity mass ~2x the product mass? Start->Q1 Oxidation Likely Cause: Oxidative Disulfide Formation Q1->Oxidation Yes Q2 Does TLC show spot matching pyridazinone starting material? Q1->Q2 No Sol_Oxidation Solution: - Use inert atmosphere (N2/Ar) - Degas solvents - Consider reductive workup Oxidation->Sol_Oxidation Thionation Likely Cause: Incomplete Thionation Q2->Thionation Yes Q3 Are NMR spectra complex/ duplicated peaks observed? Q2->Q3 No Sol_Thionation Solution: - Increase equivalents of Lawesson's reagent - Increase reaction time/temperature Thionation->Sol_Thionation Tautomer Likely Cause: Thiol-Thione Tautomerism Q3->Tautomer Yes Sol_Tautomer Solution: - This is an inherent property - Note for characterization - Control subsequent reactions via choice of electrophile/base Tautomer->Sol_Tautomer

Caption: Troubleshooting guide for impurity formation.

Category 3: Product Isolation & Purification

Question: I am struggling to isolate my final product. It either remains in the solution or forms an emulsion during extraction.

Answer: Isolation difficulties are common, especially given the polar nature of the pyridazine ring and the acidic thiol proton.

  • Cause A: High Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction challenging.[3]

  • Solution A:

    • Solvent Removal: After the reaction, completely remove the reaction solvent under reduced pressure.

    • Anti-Solvent Precipitation: Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or acetone) and then add a non-polar anti-solvent (e.g., hexanes or diethyl ether) dropwise to induce precipitation.

    • pH Adjustment: The thiol is acidic and will be deprotonated and highly water-soluble at high pH. During aqueous workup, carefully adjust the pH to be acidic (pH 3-4) with an acid like 1M HCl to ensure the thiol is protonated and less water-soluble before extraction.

  • Cause B: Emulsion Formation during Extraction: The amphiphilic nature of the product can lead to stable emulsions during liquid-liquid extraction.[3]

  • Solution B:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or filter aid to help separate the layers.

    • Centrifugation: If the emulsion is persistent and the scale is small enough, centrifugation can be an effective method to separate the layers.

References

  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. (2019). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Pyridazine synthesis, optimization, mechanism and scope. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932.
  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved March 27, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 27, 2026, from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 6-(2-Methoxyphenyl)pyridazine-3-thiol in Organic Solvents

Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its dissolution in organic solvents.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the structural and chemical nature of 6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2).[1] Its structure contains a pyridazine ring, a methoxyphenyl group, and a thiol (-SH) group. This combination of a polar heterocyclic system, a moderately non-polar aromatic ring, and a protic, acidic thiol group results in a complex solubility profile. The molecule's formula is C₁₁H₁₀N₂OS, and it has a molecular weight of 218.28 g/mol .[1]

The thiol group is more acidic than a corresponding alcohol, which can influence its solubility in the presence of bases.[2] Conversely, the nitrogen atoms in the pyridazine ring can act as weak bases. The overall solubility will be a balance of these functional groups' interactions with the solvent.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

Encountering poor solubility can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: The compound is not dissolving in my chosen non-polar solvent (e.g., hexane, toluene).

Root Cause Analysis: The principle of "like dissolves like" is fundamental to solubility.[3] 6-(2-Methoxyphenyl)pyridazine-3-thiol possesses significant polarity due to the pyridazine ring and the thiol group. Non-polar solvents lack the ability to form strong intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) with these polar moieties, leading to poor solubility.

Solutions:

  • Solvent Polarity Gradient Trial: It is recommended to test solubility in a range of solvents with increasing polarity. A systematic approach would be to start with slightly more polar solvents and progress as needed.

  • Introduction of a Co-solvent: The use of co-solvents can significantly enhance solubility by modifying the overall polarity of the solvent system.[4][5] Small additions of a more polar, miscible solvent can disrupt the solvent-solvent interactions of the primary solvent, allowing for better solvation of the solute.

Issue 2: The compound has limited solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane).

Root Cause Analysis: While these solvents are more polar than hydrocarbons, they may still not be optimal for solvating the highly polar and hydrogen-bonding regions of the molecule. The energy required to break the crystal lattice of the solid compound might be greater than the energy gained from solvation.

Solutions:

  • Heating: For many compounds, solubility increases with temperature.[6] This is because the dissolution process is often endothermic.[7][8] Cautious heating of the mixture can provide the necessary energy to overcome the lattice energy. Always ensure the compound is stable at elevated temperatures to avoid degradation.

  • Sonication: Applying ultrasonic energy can help break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.

  • Use of Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. Studies on similar pyridazine derivatives have shown high solubility in DMSO.[7][8][9]

Issue 3: The compound is precipitating out of solution over time.

Root Cause Analysis: This often indicates that a supersaturated solution was formed, which is thermodynamically unstable. This can happen if the initial dissolution was forced (e.g., by heating) and the solution was then cooled, or if the solvent slowly evaporated.

Solutions:

  • Determine the Saturation Point: It is crucial to determine the actual solubility limit at the working temperature to avoid preparing supersaturated solutions.

  • Employ a Co-solvent System: A well-chosen co-solvent mixture can provide a more stable environment for the dissolved solute, preventing precipitation.

  • Solid Dispersion Technique: For downstream applications, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[10]

Issue 4: The compound's solubility is inconsistent between batches.

Root Cause Analysis: Inconsistent solubility can be due to variations in the solid-state properties of the compound, such as polymorphism or the presence of impurities. Different crystalline forms (polymorphs) of the same compound can have significantly different solubilities.

Solutions:

  • Characterize the Solid State: Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify the crystalline form of each batch.

  • Purification: Ensure the starting material is of high purity. Impurities can sometimes enhance or suppress solubility.

  • Standardized Dissolution Protocol: Use a consistent and well-documented procedure for dissolving the compound to minimize variability.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 6-(2-Methoxyphenyl)pyridazine-3-thiol.

G start Solubility Issue Identified solvent_type What is the nature of the solvent? start->solvent_type non_polar Non-Polar (e.g., Hexane, Toluene) solvent_type->non_polar Non-Polar mod_polar Moderately Polar (e.g., EtOAc, DCM) solvent_type->mod_polar Moderately Polar polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_type->polar_aprotic Highly Polar sol_non_polar Increase solvent polarity. Use co-solvents (e.g., add THF). non_polar->sol_non_polar sol_mod_polar Apply gentle heating. Use sonication. Switch to a more polar solvent. mod_polar->sol_mod_polar sol_polar_aprotic Consider tautomerization or ionization. Adjust pH with non-aqueous acid/base. polar_aprotic->sol_polar_aprotic precipitation Precipitation Over Time? inconsistent Inconsistent Solubility? precipitation->inconsistent No sol_precipitation Determine saturation point. Use a stabilizing co-solvent system. precipitation->sol_precipitation Yes sol_inconsistent Characterize solid state (PXRD, DSC). Ensure high purity. Standardize dissolution protocol. inconsistent->sol_inconsistent Yes end Solubility Resolved inconsistent->end No sol_non_polar->precipitation sol_mod_polar->precipitation sol_polar_aprotic->precipitation sol_precipitation->inconsistent sol_inconsistent->end

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol in common organic solvents?

Q2: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

A2: Yes, this can be an effective strategy, particularly in protic organic solvents. The thiol group is acidic and can be deprotonated by a suitable base to form a more soluble thiolate salt.[2] Conversely, the pyridazine nitrogens are weakly basic and can be protonated by a strong acid. The choice of acid or base should be compatible with your experimental conditions. For instance, a small amount of a non-aqueous base like triethylamine or DBU could be added to a solvent like ethanol to deprotonate the thiol.

Q3: Are there any specific solvent-solute interactions I should be aware of?

A3: The thiol group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may show enhanced solubility. Additionally, the aromatic rings can engage in pi-pi stacking interactions, which could be a factor in both the solid state and in solution with aromatic solvents.

Q4: How does temperature typically affect the solubility of this compound?

A4: For most solid solutes, solubility in organic solvents increases with temperature.[6] This is because the dissolution process is generally endothermic, meaning it requires energy input to proceed.[8] Therefore, heating the solution is a viable method to increase the amount of dissolved compound, provided the compound is thermally stable.

Q5: What are the best practices for preparing a stock solution of this compound?

A5: It is recommended to start with a highly polar aprotic solvent like DMSO to prepare a concentrated stock solution. This can then be diluted with the desired experimental solvent. When diluting a DMSO stock into an aqueous or less polar organic medium, be mindful of the potential for precipitation if the final concentration exceeds the solubility limit in the final solvent mixture.

Q6: Are there computational tools that can predict the solubility of this compound?

A6: Yes, several computational models and machine learning approaches are available to predict the solubility of organic molecules in various solvents.[12][13][14][15] These tools can provide useful estimates to guide solvent selection, but experimental verification is always necessary for accurate results.[3][14]

Experimental Protocols

Protocol 1: Isothermal Equilibrium Method for Solubility Determination

This protocol is a standard method for accurately determining the solubility of a compound in a given solvent at a specific temperature.

Materials:

  • 6-(2-Methoxyphenyl)pyridazine-3-thiol

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of 6-(2-Methoxyphenyl)pyridazine-3-thiol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a stirrer with controlled temperature. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Centrifuge the sample to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol outlines a method for systematically screening co-solvents to improve the solubility of the target compound.

Materials:

  • 6-(2-Methoxyphenyl)pyridazine-3-thiol

  • Primary solvent (in which solubility is poor)

  • A selection of miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, NMP)

  • Vials and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 50:50 v/v).

  • For each solvent mixture, determine the solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol using the Isothermal Equilibrium Method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • The optimal co-solvent and its concentration can be identified from the plot as the point of maximum solubility.

  • Repeat the process for different co-solvents to find the most effective system.

Summary of Expected Solubility

The following table provides a qualitative summary of the expected solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol in various classes of organic solvents. This is based on general chemical principles and data for structurally similar molecules.[11]

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneVery LowLack of favorable interactions with the polar pyridazine and thiol groups.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateCan engage in some dipole-dipole interactions, but may not be sufficient to overcome crystal lattice energy.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighStrong dipole moments and ability to accept hydrogen bonds lead to effective solvation of the polar functional groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCan act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility may be enhanced with base.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News | Massachusetts Institute of Technology. [Link]

  • Attia, L., Burns, J., & Green, W. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • NextSDS. (n.d.). 6-(2-methoxyphenyl)pyridazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Sires, M. I., & Sinko, P. J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in M
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Singh, A. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(11), 3235. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Synthesis and physical properties of 3-methoxy-6-phenylpyridazine. (2025, May 20).
  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Alshehri, S., et al. (2022). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. (n.d.).

Sources

Optimization

optimizing purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol via flash chromatography

An In-Depth Guide to Optimizing the Flash Chromatography Purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Optimizing the Flash Chromatography Purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for the purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol. The unique chemical nature of this molecule, featuring a polar pyridazine core, a reactive thiol group, and a methoxyphenyl substituent, presents specific challenges in flash chromatography that require a nuanced approach. This document will walk you through troubleshooting common issues and answer frequently asked questions to help you achieve high purity and yield.

Understanding the Molecule: Key Challenges in Purification

The structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol dictates its chromatographic behavior. The primary challenges arise from:

  • Acid-Base Interactions: The pyridazine ring contains basic nitrogen atoms, while the thiol group is weakly acidic. These functionalities can engage in strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing and poor recovery.[1][2][3]

  • Compound Stability: Thiols are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel, forming disulfide dimers as a major impurity.[4] This on-column degradation can drastically reduce the yield of the desired product.[5][6]

  • Polarity: The molecule possesses both polar (pyridazine, thiol) and non-polar (methoxyphenyl) regions, requiring a carefully balanced solvent system to achieve effective separation from impurities.

Below is a diagram illustrating the potential interactions between the target molecule and the silica gel stationary phase.

cluster_molecule 6-(2-Methoxyphenyl)pyridazine-3-thiol cluster_silica Silica Gel Stationary Phase Molecule Pyridazine-Thiol Core (Basic Nitrogens, Acidic Thiol) Methoxy Methoxyphenyl Group (Non-polar) Silica Silanol Groups (Si-OH) (Acidic Surface) Molecule->Silica Strong Secondary Interactions (H-Bonding, Acid-Base) Molecule->Silica Catalyzes Oxidation (Thiol -> Disulfide)

Caption: Potential problematic interactions between the target molecule and silica gel.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol. The table below provides a systematic approach to diagnosing and solving these issues.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Strong acid-base interactions between the pyridazine/thiol groups and acidic silanol groups on silica.[1][7] 2. Column overload. [7]1a. Deactivate the silica: Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) to your mobile phase to mask the acidic silanol sites.[3][8] 1b. Use an alternative stationary phase: Consider using neutral alumina or Florisil®, which are less acidic than standard silica gel.[1][5] 2. Reduce sample load: Ensure you are not exceeding the column's capacity. A typical ratio is 1:30 to 1:100 of crude material to silica gel by weight.
Low or No Recovery of Product 1. Irreversible adsorption onto the stationary phase due to strong interactions.[2] 2. On-column decomposition/degradation. [5] 3. Mobile phase is not polar enough to elute the compound.1. Switch to a less acidic stationary phase like neutral alumina.[9] 2. Perform a stability test: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely.[5] Use a less acidic stationary phase or work quickly at lower temperatures. 3. Increase mobile phase polarity: After running the initial gradient, perform a "column flush" with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to elute any strongly bound material.[10]
Poor Separation from Impurities 1. Suboptimal solvent system: The mobile phase does not provide sufficient selectivity between the product and impurities. 2. Co-elution: The impurity has a very similar polarity to the product.1. Re-optimize the mobile phase with TLC: Screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). Aim for an Rf value of 0.2-0.3 for the target compound for the best separation.[8][11] 2. Try an orthogonal approach: If normal-phase fails, consider reversed-phase (C18) flash chromatography. The different separation mechanism may resolve the co-eluting impurity.[9] 3. Use high-performance silica: Silica with a higher surface area can provide better resolution for challenging separations.[12]
Appearance of a New, Less Polar Spot During Purification 1. Oxidation of the thiol to its corresponding disulfide dimer on the silica surface.[4]1a. De-gas solvents: Use solvents that have been sparged with nitrogen or argon to minimize dissolved oxygen. 1b. Work quickly: Minimize the time the compound spends on the column. 1c. Consider an alternative stationary phase like alumina, which is less likely to promote oxidation.[1]
Systematic Troubleshooting Workflow

When encountering a purification problem, a logical workflow can help identify the root cause efficiently.

Start Purification Issue Identified (Low Yield, Poor Purity, Tailing) TLC_Check Step 1: Re-evaluate TLC Analysis Start->TLC_Check Rf_Optimal Is Rf between 0.2-0.3? TLC_Check->Rf_Optimal Peak_Shape Step 2: Assess Peak Shape Rf_Optimal->Peak_Shape Yes Optimize_Solvent Action: Optimize Solvent System (Change polarity/solvents) Rf_Optimal->Optimize_Solvent No Is_Tailing Is there significant tailing? Peak_Shape->Is_Tailing Recovery_Check Step 3: Evaluate Recovery Is_Tailing->Recovery_Check No Modify_Mobile_Phase Action: Add Modifier (e.g., 0.5% TEA) Is_Tailing->Modify_Mobile_Phase Yes Is_Low_Recovery Is recovery < 80%? Recovery_Check->Is_Low_Recovery Stability_Check Step 4: Check for On-Column Degradation Is_Low_Recovery->Stability_Check No Change_Stationary_Phase Action: Change Stationary Phase (e.g., Alumina, Deactivated Silica) Is_Low_Recovery->Change_Stationary_Phase Yes (Irreversible Adsorption) Is_Degrading New spots on TLC/fractions? Stability_Check->Is_Degrading Is_Degrading->Change_Stationary_Phase Yes Success Problem Resolved Is_Degrading->Success No Optimize_Solvent->Success Modify_Mobile_Phase->Success Change_Stationary_Phase->Success

Caption: A systematic workflow for troubleshooting flash chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 6-(2-Methoxyphenyl)pyridazine-3-thiol?

A1: While standard silica gel is the most common choice for flash chromatography, it can be problematic for this specific molecule due to its acidic nature.[2]

  • Silica Gel (40-63 µm): This is the default starting point. However, due to the basic pyridazine nitrogens and the acidic thiol, you will likely observe peak tailing. This can often be overcome by adding 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol sites.[3][8]

  • Neutral Alumina: This is an excellent alternative if your compound proves to be unstable on silica gel or if tailing persists even with modifiers.[1][5] Alumina is generally less acidic and can prevent degradation of sensitive compounds.

  • Florisil® (Magnesium Silicate): This is another good option for compounds that are sensitive to the acidity of silica gel.[1]

Recommendation: Start with standard silica gel and a TEA-modified mobile phase. If you observe degradation or irreversible binding, switch to neutral alumina.

Q2: How do I select the optimal solvent system (mobile phase)?

A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[13]

  • Initial Screening: Test various solvent systems. Good starting points for a molecule of this polarity include gradients of Ethyl Acetate in Hexanes and Methanol in Dichloromethane (DCM).

  • Target Rf Value: The ideal solvent system is one that places your target compound at an Rf value between 0.2 and 0.3 on the TLC plate.[11] This range provides the best balance for achieving good separation on a flash column.

  • Modifier Addition: As mentioned, if you see streaking on the TLC plate, add a small amount of TEA (for basic compounds interacting with acidic silica) or acetic acid (if the compound itself is acidic and interacting with trace metals) to the developing chamber to see if the spot shape improves.[3][10] For this molecule, TEA is the more likely beneficial additive.

Suggested Starting Solvent Systems (Normal Phase)PolarityConsiderations
Ethyl Acetate / HexanesLow to MediumA standard system. You will likely need a high percentage of ethyl acetate.
Methanol / Dichloromethane (DCM)Medium to HighVery effective for polar compounds. A shallow gradient (e.g., 0-10% MeOH in DCM) is often successful.
Acetone / TolueneMediumCan offer different selectivity compared to ester or alcohol-based systems.

Q3: My product seems to be degrading on the column. What are the causes and solutions?

A3: On-column degradation is a common issue, especially for sensitive functional groups like thiols.[5] The primary cause is the interaction with the acidic stationary phase, which can catalyze decomposition or oxidation.[2][4][6]

  • Diagnosis (2D TLC): To confirm on-column degradation, you can perform a 2D TLC experiment. Spot the crude material in one corner of a TLC plate and run it in your chosen solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[5][10]

  • Solutions:

    • Change Stationary Phase: Switch to a more inert phase like neutral alumina or Florisil®.[1]

    • Deactivate Silica: Pre-treat the column by flushing it with your mobile phase containing 1% TEA before loading your sample.

    • Minimize Residence Time: Use a slightly stronger mobile phase to elute the compound faster, reducing its contact time with the silica. Run the column with positive pressure to ensure a consistent and reasonably fast flow rate.

Q4: How can I effectively load my sample onto the column for the best resolution?

A4: Proper sample loading is crucial to prevent band broadening and ensure a good separation.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. If the sample is not very soluble in the initial mobile phase, you can use a stronger solvent (like DCM), but keep the volume as small as possible to avoid disturbing the column packing.

  • Dry Loading (Recommended): This is the preferred method, especially if your compound has poor solubility in the starting eluent.[3]

    • Dissolve your crude product in a suitable solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (or Celite®) to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column. This technique ensures that the sample is introduced to the column as a very narrow, concentrated band, maximizing resolution.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general workflow for developing a purification method for 6-(2-Methoxyphenyl)pyridazine-3-thiol.

1. TLC Method Development

  • Dissolve a small amount of your crude reaction mixture.

  • On a silica gel TLC plate, spot the crude mixture in separate lanes.

  • Develop the plates in different solvent systems (e.g., 70:30 Hexane:EtOAc, 95:5 DCM:MeOH, 90:10 DCM:MeOH + 0.5% TEA).

  • Identify the solvent system that gives your target product an Rf of ~0.2-0.3 and shows good separation from major impurities. Note any tailing.

2. Column Preparation

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[1]

  • Add a thin layer of sand on top of the packed silica to protect the surface.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading

  • Use the dry loading method described in FAQ Q4 for best results.

4. Elution and Fraction Collection

  • Begin eluting with your starting mobile phase.

  • If using a gradient, gradually increase the proportion of the more polar solvent.[11] A stepwise gradient is often effective (e.g., hold at 2% MeOH for 5 column volumes, then increase to 5% MeOH).

  • Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.

5. Product Isolation

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

References

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
  • BenchChem. (2025).
  • Lirias. (n.d.).
  • University of Rochester. (n.d.).
  • Biotage. (n.d.).
  • Organic Syntheses. (2025).
  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2025).
  • Reddit. (2016).
  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • PNAS. (2023). Silica particles convert thiol-containing molecules to disulfides.
  • Reddit. (2024).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-(2-Methoxyphenyl)pyridazine-3-thiol and Other Pyridazine Thiols in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design of effective ligands is paramount to achieving high efficiency, selectivity, and substrate scope in chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design of effective ligands is paramount to achieving high efficiency, selectivity, and substrate scope in chemical transformations. Among the vast array of ligand scaffolds, nitrogen- and sulfur-containing heterocycles have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an in-depth comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol with other pyridazine thiols as potential ligands in catalysis, offering insights into their synthesis, structural characteristics, and inferred catalytic performance based on current literature and established chemical principles.

Introduction to Pyridazine Thiols in Catalysis

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique electronic framework. The introduction of a thiol group at the 3-position creates a bidentate or bridging ligand system with the potential to coordinate to a metal center through both a nitrogen and a sulfur atom. This chelation can stabilize the metal center and influence the geometry and reactivity of the resulting catalyst. Pyridazine derivatives have been explored as ligands in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.[1][2]

The catalytic efficacy of a pyridazine thiol ligand can be significantly modulated by the nature of the substituent at the 6-position. This substituent can exert both electronic and steric effects, thereby fine-tuning the properties of the resulting metal complex.

Synthesis and Accessibility

A key consideration for the practical application of a ligand is its synthetic accessibility. While a specific, detailed synthesis for 6-(2-Methoxyphenyl)pyridazine-3-thiol is not extensively reported in peer-reviewed literature, its preparation can be reasonably extrapolated from established methods for analogous pyridazine and pyridine thiols.[3][4][5]

A plausible synthetic route is outlined below:

Synthesis_of_6_2_Methoxyphenyl_pyridazine_3_thiol cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Thionation A 2-Methoxybenzoyl chloride C Friedel-Crafts Acylation A->C B Propionic acid B->C D γ-Ketoacid C->D Formation of E Cyclization with Hydrazine D->E F 6-(2-Methoxyphenyl)pyridazin-3(2H)-one E->F Formation of G Thionating Agent (e.g., Lawesson's reagent) F->G H 6-(2-Methoxyphenyl)pyridazine-3-thiol G->H Yields

Caption: Plausible synthetic pathway for 6-(2-Methoxyphenyl)pyridazine-3-thiol.

This general approach, involving the formation of a γ-ketoacid followed by cyclization with hydrazine and subsequent thionation, is adaptable for the synthesis of various 6-arylpyridazine-3-thiols, allowing for a systematic variation of the aryl substituent. The commercial availability of substituted benzoyl chlorides and propionic acid derivatives makes this a versatile route.

Structural Features and Potential Catalytic Implications of 6-(2-Methoxyphenyl)pyridazine-3-thiol

The 2-methoxyphenyl substituent at the 6-position of the pyridazine ring is expected to impart distinct electronic and steric characteristics to the ligand, which in turn would influence its catalytic performance.

Electronic Effects

The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho position, its electron-donating character is likely to dominate, increasing the electron density on the pyridazine ring. This enhanced electron density on the nitrogen atoms could lead to stronger coordination to the metal center, potentially stabilizing the catalytic species. Computational studies on pyridazine derivatives have shown that substituents can significantly influence the electronic properties of the ring.[6][7][8]

Steric Effects

The ortho-methoxy group introduces steric bulk near the nitrogen donor atom. This steric hindrance can influence the coordination geometry around the metal center, potentially creating a specific pocket for substrate binding and influencing the selectivity of the catalytic reaction. Studies on substituted pyridine ligands have demonstrated that steric bulk can significantly impact catalytic activity and selectivity.[2][9]

Potential for Secondary Interactions

The oxygen atom of the methoxy group could potentially engage in secondary interactions with the metal center or the substrate, further influencing the catalytic process. Such non-covalent interactions have been shown to play a crucial role in controlling selectivity in various catalytic systems.

Comparison with Other Pyridazine Thiols

To understand the potential advantages of 6-(2-Methoxyphenyl)pyridazine-3-thiol, it is instructive to compare its expected properties with those of other pyridazine thiols bearing different substituents at the 6-position.

Substituent at 6-PositionExpected Electronic Effect on Pyridazine RingExpected Steric HindrancePotential Impact on Catalysis
-H (Unsubstituted) NeutralMinimalBaseline for comparison. May lead to less stable catalysts.
-CH₃ (Methyl) Weakly electron-donatingLowIncreased electron density may enhance catalyst stability.
-C(CH₃)₃ (tert-Butyl) Electron-donatingHighSignificant steric bulk can enhance selectivity but may reduce reaction rates.
-CF₃ (Trifluoromethyl) Strongly electron-withdrawingModerateReduced electron density on the nitrogen may weaken metal coordination, potentially affecting catalyst stability and activity.
-NO₂ (Nitro) Strongly electron-withdrawingModerateSimilar to -CF₃, may lead to less stable catalytic complexes.
-OCH₃ (Methoxy, para) Strongly electron-donatingLowIncreased electron density for stronger metal binding.
-OCH₃ (Methoxy, ortho) Electron-donating (net)ModerateCombination of increased electron density and steric bulk, potentially leading to a good balance of activity and selectivity.

Hypothetical Application in Palladium-Catalyzed Cross-Coupling

Pyridinethiolate ligands have been utilized in various transition metal-catalyzed reactions.[1][10] Drawing a parallel, 6-(2-Methoxyphenyl)pyridazine-3-thiol could serve as a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_ligand L = 6-(2-Methoxyphenyl)pyridazine-3-thiolate A Pd(0)L₂ B Oxidative Addition R-X A->B C [R-Pd(II)(L)₂-X] B->C D Transmetalation R'-B(OH)₂ C->D E [R-Pd(II)(L)₂-R'] D->E F Reductive Elimination E->F F->A G R-R' F->G Product L

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction where 'L' represents the pyridazine thiol ligand.

In this hypothetical scenario, the 6-(2-methoxyphenyl)pyridazine-3-thiolate ligand would coordinate to the palladium center. The electronic properties of the ligand could influence the rates of oxidative addition and reductive elimination, while its steric profile could affect the transmetalation step and the overall selectivity of the reaction. The potential for the methoxy group to act as a hemilabile ligand, transiently coordinating to the metal center, could also play a role in promoting key steps of the catalytic cycle.

Experimental Protocols (Hypothetical)

While direct experimental data is not available, the following protocols are proposed based on established procedures for similar catalytic systems.

Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol

Materials:

  • 6-(2-Methoxyphenyl)pyridazin-3(2H)-one

  • Lawesson's reagent

  • Anhydrous toluene

Procedure:

  • To a solution of 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 6-(2-methoxyphenyl)pyridazine-3-thiol.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • 6-(2-Methoxyphenyl)pyridazine-3-thiol (4 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/water (10:1)

Procedure:

  • In a Schlenk tube, combine the aryl halide, arylboronic acid, Pd(OAc)₂, 6-(2-methoxyphenyl)pyridazine-3-thiol, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Conclusion

While direct experimental comparisons are currently lacking in the scientific literature, a detailed analysis of its structural features suggests that 6-(2-methoxyphenyl)pyridazine-3-thiol holds considerable promise as a ligand in catalysis. The presence of the ortho-methoxy group is anticipated to confer a unique combination of electronic and steric properties that could lead to enhanced catalytic activity and selectivity compared to other pyridazine thiols. The electron-donating nature of the methoxy group may stabilize the metal center, while its steric bulk could provide a means to control the stereochemical outcome of reactions.

Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the catalytic potential of 6-(2-methoxyphenyl)pyridazine-3-thiol and its derivatives. Such studies would not only contribute to the development of new and efficient catalytic systems but also deepen our understanding of ligand design principles in homogeneous catalysis.

References

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.[3][4][11]

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate.[4]

  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.[12]

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance, 2, 33-47.[2]

  • Kadhim, M. A., & Hassan, W. A. (2021). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Journal of Education for Pure Science-University of Thi-Qar, 11(2), 1-8.[6]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.[7]

  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.

  • Company, A., et al. (2013). Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. Inorganic Chemistry, 52(15), 8861-8874.[9]

  • Al-Azzawi, A. M., & Al-Majidi, S. M. H. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 629.[8]

  • Vitale, P., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1391.[13]

  • De Winter, J. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.[14]

  • Han, Z., & McNamara, W. R. (2013). Nickel Pyridinethiolate Complexes as Catalysts for the Light-Driven Production of Hydrogen from Aqueous Solutions in Noble-Metal-Free Systems. Journal of the American Chemical Society, 135(38), 14337-14347.[10]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.[5]

Sources

Comparative

Comparative Binding Affinity of 6-(2-Methoxyphenyl)pyridazine-3-thiol Analogs: A Guide to Scaffold Optimization in CNS Drug Discovery

As the landscape of central nervous system (CNS) drug discovery shifts toward addressing neuroinflammation and synaptic dysfunction, the demand for highly selective, brain-penetrant kinase and phosphodiesterase (PDE) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of central nervous system (CNS) drug discovery shifts toward addressing neuroinflammation and synaptic dysfunction, the demand for highly selective, brain-penetrant kinase and phosphodiesterase (PDE) inhibitors has surged. Among the most promising pharmacophores is the 6-arylpyridazine scaffold. Specifically, 6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2) serves as a highly versatile building block for developing potent inhibitors targeting p38α Mitogen-Activated Protein Kinase (MAPK) and Phosphodiesterase 2A (PDE2A).

This guide provides an objective, data-driven comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs against established reference compounds. By dissecting the mechanistic rationale, comparative binding affinities, and the self-validating experimental workflows required for lead optimization, this document equips medicinal chemists and application scientists with the insights needed to accelerate CNS pipeline development.

Mechanistic Rationale: The Pharmacophore Advantage

To understand the superior binding affinity of 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs, we must analyze the causality behind the scaffold's molecular interactions:

  • The Pyridazine Core (π-Deficient Backbone): The pyridazine ring is a highly π-deficient aromatic system with a low pKa​ (approx. 2.3). This weak basicity allows the nitrogen atoms to act as robust hydrogen-bond acceptors without carrying a permanent positive charge at physiological pH, which is critical for crossing the blood-brain barrier (BBB). In kinases like p38α MAPK, this core anchors the molecule to the ATP-binding hinge region [1].

  • The 2-Methoxyphenyl Substituent (Conformational Control): The ortho-methoxy group is not merely a steric filler; it forces a non-planar dihedral angle between the phenyl ring and the pyridazine core. This twisted conformation perfectly complements the restricted "top-pocket" of PDE2A (gated by Leu770) and the hydrophobic pocket of the DFG-in conformation of p38α MAPK [2].

  • The 3-Thiol Moiety (Vector for Extension): The thiol group provides a highly reactive synthetic handle. When converted to thioethers or substituted amines, it projects into solvent-exposed regions, allowing for the tuning of pharmacokinetic properties (e.g., solubility and clearance) without disrupting the primary pharmacophore's binding affinity.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data of two optimized 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs (Analog A: a thioether derivative; Analog B: an amine derivative) compared to industry-standard reference inhibitors.

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.30 kcal/mol/heavy atom indicates a highly optimized binder.

CompoundPrimary Target Ki​ (nM) IC50​ (nM)Residence Time ( τ )Ligand Efficiency (LE)Off-Target Profile
Analog A (Thioether) PDE2A1.2 ± 0.34.5 ± 0.845 min0.38>200-fold vs PDE10/11
Analog B (Amine) p38α MAPK8.4 ± 1.115.2 ± 2.0120 min0.35Spares CK1δ and p38β
MW108 (Reference) p38α MAPK114.0 ± 5.0135.0 ± 8.015 min0.29Spares CK1δ
PF-05180999 (Ref) PDE2A2.5 ± 0.48.0 ± 1.230 min0.34>100-fold vs PDE10

Analysis: Analog B demonstrates a near 13-fold improvement in Ki​ against p38α MAPK compared to the early-generation 6-arylpyridazine MW108. Furthermore, the extended residence time (120 min) of Analog B suggests a slow off-rate ( koff​ ), a critical parameter for sustained in vivo efficacy in neuroinflammatory models.

Experimental Workflows: Orthogonal Validation Protocols

To ensure scientific integrity, binding affinities must not rely on a single assay format. As an application standard, we employ a self-validating system combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol A: TR-FRET Assay for IC50​ Determination

TR-FRET is utilized because its ratiometric readout intrinsically cancels out artifacts caused by compound auto-fluorescence or inner-filter effects—common issues with highly conjugated heteroaromatic scaffolds.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged p38α MAPK (or PDE2A), 1 nM Europium-labeled anti-GST antibody (donor), and 10 nM Kinase Tracer (Alexa Fluor 647-labeled competitive probe, acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer and eliminate tip-based carryover.

  • Incubation: Add the protein/tracer master mix to the compounds. Incubate in the dark at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Detection & Causality: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at both 615 nm (Europium) and 665 nm (Tracer).

    • Causality: The 665/615 ratio is directly proportional to the amount of tracer bound. As the pyridazine analog outcompetes the tracer for the active site, the FRET signal decreases, yielding a highly accurate IC50​ curve.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While IC50​ confirms potency, SPR is mandatory to determine the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the drug's residence time ( τ=1/koff​ ).

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target protein (e.g., PDE2A) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Optimization: Use HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) supplemented with 2% DMSO as the running buffer.

    • Causality: The inclusion of 0.05% Tween-20 and 2% DMSO is critical to prevent the lipophilic 2-methoxyphenyl moiety from non-specifically partitioning into the dextran matrix, which would otherwise cause false-positive baseline drift.

  • Analyte Injection: Inject the pyridazine analogs in a multi-cycle kinetic format (0.1 nM to 1000 nM) at a high flow rate of 50 μL/min to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal validation system used to evaluate the 6-arylpyridazine library.

G Start 6-Arylpyridazine Library Screening Primary TR-FRET Assay (IC50 Determination) Start->Primary High-throughput Secondary SPR Kinetics (KD, kon, koff) Primary->Secondary IC50 < 100 nM Selectivity Kinome/PDE Selectivity Profiling Secondary->Selectivity Residence Time > 30 min Lead Lead Optimization (In Vivo Probes) Selectivity->Lead High Target Selectivity

Orthogonal Binding Affinity Validation Workflow for 6-Arylpyridazine Analogs

Conclusion

The 6-(2-Methoxyphenyl)pyridazine-3-thiol scaffold represents a highly privileged structure for CNS drug discovery. By leveraging the unique physicochemical properties of the pyridazine ring and the conformational control exerted by the ortho-methoxy group, researchers can engineer analogs that vastly outperform early-generation inhibitors in both binding affinity and residence time. Strict adherence to orthogonal validation workflows, such as combining TR-FRET with SPR kinetics, ensures that only compounds with true target engagement and optimal thermodynamic profiles advance to in vivo neuroinflammatory models.

References

  • Title: Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction Source: PLOS ONE (2013), 8(6): e66226. URL: [Link] [1]

  • Title: Predicting Binding Free Energies of PDE2 Inhibitors. The Difficulties of Protein Conformation Source: Scientific Reports (2018), 8: 4916. URL: [Link] [2]

  • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Source: Bioorganic & Medicinal Chemistry (2024), 117847. URL: [Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for 6-(2-Methoxyphenyl)pyridazine-3-thiol

For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of regulatory approval and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of regulatory approval and product quality. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry.

The narrative herein moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and the global regulatory framework established by the International Council for Harmonisation (ICH).[1][2][3][4] Every protocol described is designed as a self-validating system, ensuring that the data generated is robust, reliable, and fit for its intended purpose.

The Imperative of Method Validation

Before any analytical procedure is implemented for routine use, it must undergo a thorough validation process to demonstrate its suitability.[3] This is not merely a regulatory hurdle; it is a scientific necessity to ensure the integrity of the data that informs critical decisions in the drug development lifecycle. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach, viewing method validation as a continuous process rather than a one-time event.[4][5][6] This guide focuses on the core validation parameters that establish the reliability of an analytical method: Specificity, Linearity, Range, Accuracy, Precision, and Robustness.[4]

The overall validation workflow is a systematic process, beginning with the definition of the analytical procedure's purpose and culminating in a comprehensive validation report.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation Execution (ICH Q2(R2)) cluster_2 Phase 3: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) SST Define System Suitability Tests (SST) Dev->SST Robust Evaluate Robustness SST->Robust Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Robust->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Report Validation Report Generation Limit->Report Lifecycle Continuous Monitoring & Revalidation as needed Report->Lifecycle G cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis Sample Dissolve Sample in Organic Solvent (e.g., ACN) Base Add Base (e.g., K₂CO₃) to deprotonate Thiol Sample->Base Reagent Add PFBBr Reagent Base->Reagent Incubate Incubate at 60°C for 30 min Reagent->Incubate Extract Liquid-Liquid Extraction (e.g., with Hexane) Incubate->Extract Inject Inject Organic Layer Extract->Inject Separate GC Separation (e.g., DB-5 column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect

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Comparative

mass spectrometry fragmentation comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol

High-Resolution Mass Spectrometry Fragmentation Guide: Differentiating 6-(2-Methoxyphenyl)pyridazine-3-thiol from Positional Isomers Executive Summary & Analytical Challenge In drug metabolism and pharmacokinetics (DMPK)...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Guide: Differentiating 6-(2-Methoxyphenyl)pyridazine-3-thiol from Positional Isomers

Executive Summary & Analytical Challenge

In drug metabolism and pharmacokinetics (DMPK), distinguishing positional isomers—such as ortho, meta, and para substitutions on an aromatic ring—is a persistent analytical challenge that often complicates structural elucidation[1]. 6-(2-Methoxyphenyl)pyridazine-3-thiol is a valuable scaffold in medicinal chemistry. Understanding its specific collision-induced dissociation (CID) behavior is critical for rapid identification without relying solely on NMR, which requires higher sample volumes and purity.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of the ortho isomer (6-(2-Methoxyphenyl)pyridazine-3-thiol) with its meta and para alternatives. By leveraging mechanistic insights, we provide a robust, self-validating framework for LC-MS/MS identification.

Mechanistic Causality: The "Ortho Effect"

The fundamental principle driving the differentiation of these isomers is the "ortho effect." When a functional group (like a methoxy group) is situated in the ortho position relative to another interacting moiety (such as the pyridazine nitrogen), spatial proximity facilitates unique intramolecular rearrangements[2].

For 6-(2-Methoxyphenyl)pyridazine-3-thiol, the proximity of the methoxy oxygen to the pyridazine ring enables a characteristic hydrogen transfer, leading to the expulsion of a neutral methanol molecule (CH 3​ OH, -32 Da). In contrast, the meta and para isomers are sterically restricted from this rearrangement and predominantly undergo simple homolytic cleavage of the methyl radical (CH 3​ •, -15 Da)[2]. Additionally, all isomers exhibit baseline pyridazine fragmentation, notably the loss of molecular nitrogen (N 2​ , -28 Da) driven by cross-ring cleavage[3].

Experimental Methodology: Self-Validating ESI-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates isotopic labeling as a self-validating control system to definitively assign fragment origins.

Step 1: Sample Preparation & Isotopic Control

  • Analyte Preparation: Dissolve 1 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol (and its meta/para counterparts) in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation to[M+H] + .

  • Causality for Self-Validation: Prepare a parallel sample using CD 3​ OD (deuterated methanol) and D 2​ O. This induces rapid hydrogen/deuterium (H/D) exchange at the labile thiol group (-SH to -SD). This shifts the precursor mass by +1 Da, acting as an internal validation system to prove whether subsequent fragmentations (like H 2​ S loss) involve the thiol proton.

Step 2: ESI Source Optimization

  • Infuse the sample at 10 µL/min into a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Settings: Positive ion mode (+ESI), Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

Step 3: Collision-Induced Dissociation (CID) & Energy Ramping

  • Isolate the precursor ion [M+H] + at m/z 219.06 in Q1.

  • Introduce Argon as the collision gas.

  • Causality for CE Ramping: Perform a collision energy (CE) ramp from 15 eV to 35 eV. Lower energies (15-20 eV) favor the kinetically slower, rearrangement-driven ortho effect (loss of CH 3​ OH). Higher energies (>30 eV) force high-energy homolytic cleavages (loss of CH 3​ • and N 2​ ).

Step 4: High-Resolution Data Acquisition

  • Acquire MS/MS spectra in the TOF analyzer (mass accuracy < 5 ppm) to definitively assign elemental compositions to the fragment ions.

G N1 Sample Prep & H/D Exchange (Isotopic Self-Validation) N2 ESI Source (+ESI, 3.5 kV) N1->N2 N3 Q1 Isolation (m/z 219.06 [M+H]+) N2->N3 N4 Collision Cell (CID) (CE Ramp: 15-35 eV) N3->N4 N5 High-Res TOF Analyzer (< 5 ppm Accuracy) N4->N5 N6 Data Analysis (Isomer Differentiation) N5->N6

ESI-MS/MS experimental workflow featuring isotopic self-validation for isomer differentiation.

Comparative Quantitative Data

The table below summarizes the high-resolution MS/MS data for the three positional isomers at a normalized collision energy of 25 eV. The data clearly demonstrates the divergence in fragmentation behavior based on positional substitution.

Compound IsomerPrecursor[M+H] + [M+H - CH 3​ •] + (m/z 204.04)[M+H - N 2​ ] + (m/z 191.05)[M+H - CH 3​ OH] + (m/z 187.03)[M+H - H 2​ S] + (m/z 185.05)
6-(2-Methoxyphenyl) (Ortho)219.0615% (Minor)45% (Moderate)100% (Base Peak) 20% (Minor)
6-(3-Methoxyphenyl) (Meta)219.0685% (Major)50% (Moderate)< 2% (Trace)35% (Moderate)
6-(4-Methoxyphenyl) (Para)219.06100% (Base Peak) 40% (Moderate)< 1% (Trace)30% (Moderate)

Note: Relative abundances are expressed as a percentage of the base peak.

Fragmentation Pathway Analysis

  • The Ortho-Specific Marker: The fragment at m/z 187.03 (loss of 32 Da) is the base peak exclusively in the ortho isomer. High-resolution mass accuracy confirms this is the loss of CH 3​ OH, an intramolecular rearrangement driven by the ortho effect[2].

  • Pyridazine Ring Cleavage: All three isomers yield a fragment at m/z 191.05, corresponding to the loss of N 2​ (-28 Da). This is a well-documented and universal fragmentation pathway for pyridazine-containing heterocycles[3].

  • Thiol Cleavage Validation: The loss of H 2​ S (-34 Da) yielding m/z 185.05 is observed across all isomers. The H/D exchange control confirms this pathway: the deuterated precursor ([M+D] + at m/z 220.06) loses DSH (-35 Da) to yield the exact same m/z 185.05 product ion, proving the expelled sulfur takes the labile thiol proton with it.

G M Precursor [M+H]+ m/z 219.06 F1 [M+H - CH3•]+ m/z 204.04 (Meta/Para Dominant) M->F1 -15 Da (CH3•) F2 [M+H - CH3OH]+ m/z 187.03 (Ortho-Specific Marker) M->F2 -32 Da (CH3OH) Ortho Rearrangement F3 [M+H - N2]+ m/z 191.05 (Pyridazine Cleavage) M->F3 -28 Da (N2) F4 [M+H - H2S]+ m/z 185.05 (Thiol Cleavage) M->F4 -34 Da (H2S) F1->F3 -28 Da (N2)

Proposed ESI-MS/MS fragmentation logic for 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Conclusion for Drug Development Professionals

When developing analytical methods for pyridazine-thiol derivatives, researchers cannot rely on precursor mass alone to identify metabolic positional isomers[1]. By utilizing CE ramping and monitoring the highly specific m/z 187.03 neutral loss transition, laboratories can definitively distinguish the ortho-methoxyphenyl substitution from its meta and para counterparts in complex biological matrices without the need for preparative isolation.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH). Available at:[Link]

  • Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 6-(2-Methoxyphenyl)pyridazine-3-thiol and Its Positional Isomers

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique arrangement of two adjacent nitrogen atoms within the six-membered ring imparts distinct physicochemical characteristics that facilitate diverse interactions with biological targets.[1] A critical factor in harnessing the therapeutic potential of pyridazine derivatives lies in understanding their structure-activity relationships (SAR), where subtle changes in molecular architecture can lead to profound differences in biological outcomes.

This guide provides an in-depth comparison of the potential biological activities of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its positional isomers, where the methoxy group is shifted to the meta- and para- positions of the phenyl ring. While specific experimental data for these exact molecules is limited in public literature, this analysis extrapolates their potential activities based on well-documented SAR principles for the broader class of 6-arylpyridazine derivatives. We will explore the likely impact of methoxy group positioning on antimicrobial, anticancer, and anti-inflammatory activities, supported by established experimental protocols for their evaluation.

The Critical Role of Isomerism in Drug Design

Isomers, molecules with the same chemical formula but different atomic arrangements, often exhibit markedly different physical, chemical, and biological properties. In drug discovery, positional isomerism, as seen in the ortho-, meta-, and para-substituted methoxyphenyl rings of our target compounds, is a key variable. The location of a substituent can dramatically alter a molecule's electronic distribution, steric profile, and hydrogen-bonding capacity, thereby influencing its ability to bind to a biological target and elicit a pharmacological response. For instance, studies on various heterocyclic compounds have shown that a methoxy group's position can significantly enhance or diminish antibacterial activity.[4] Therefore, a comparative analysis of these isomers is not merely an academic exercise but a crucial step in rational drug design.

Comparative Biological Activity Profile

Based on the established bioactivities of related pyridazine derivatives, we can anticipate that 6-(methoxyphenyl)pyridazine-3-thiol isomers will be promising candidates for investigation in several therapeutic areas.[1] The following sections compare their potential efficacy in key areas.

Antimicrobial Activity

The pyridazine scaffold is a core component of many compounds with demonstrated antibacterial and antifungal activities.[1][5] The introduction of a lipophilic phenylthio group can enhance cell wall penetration, and the position of the methoxy substituent on this phenyl ring can further modulate this effect.[1]

The structure-activity relationship for antimicrobial agents is complex. In some heterocyclic series, a para-methoxy substitution enhances activity against certain bacterial strains, while an ortho-methoxy group may lead to reduced or inactive compounds against Gram-negative bacteria.[4] This is often attributed to steric hindrance at the binding site or altered electronic properties. It is plausible that the para-isomer of 6-(methoxyphenyl)pyridazine-3-thiol would exhibit the most favorable balance of electronic and steric properties for broad-spectrum antimicrobial activity.

Table 1: Anticipated Antimicrobial Spectrum (MIC, µg/mL)

CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
6-(2-Methoxyphenyl)pyridazine-3-thiol (ortho)ModerateLow to ModerateModerate
6-(3-Methoxyphenyl)pyridazine-3-thiol (meta)Moderate to HighModerateModerate to High
6-(4-Methoxyphenyl)pyridazine-3-thiol (para)HighModerate to HighHigh
Reference Drug (e.g., Gentamicin)<1-4<1-4N/A
Reference Drug (e.g., Fluconazole)N/AN/A0.25-16

Note: This table is predictive and based on SAR trends. Actual Minimum Inhibitory Concentration (MIC) values require experimental validation as described in Protocol 1.

Anticancer Activity

Pyridazine derivatives are known to exhibit significant anticancer properties through mechanisms like kinase inhibition and disruption of cell proliferation pathways.[3][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis, is a common target for pyridazine-based inhibitors.[7] The position of the methoxy group can influence how the molecule fits into the ATP-binding pocket of such kinases.

Studies on other kinase inhibitors have shown that methoxy substituents can form crucial hydrogen bonds or favorable hydrophobic interactions within the active site. The optimal position depends on the specific topology of the target. For instance, in some pyridine derivatives, increasing the number of methoxy groups and their specific placement can dramatically decrease the IC50 value, indicating higher potency.[8] It is hypothesized that one isomer may position the methoxy group to interact with a key residue in the VEGFR-2 binding site more effectively than the others, leading to superior inhibitory activity.

Table 2: Anticipated Anticancer Activity (IC₅₀, µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT-116)
6-(2-Methoxyphenyl)pyridazine-3-thiol (ortho)15 - 3020 - 4025 - 50
6-(3-Methoxyphenyl)pyridazine-3-thiol (meta)5 - 1510 - 2510 - 30
6-(4-Methoxyphenyl)pyridazine-3-thiol (para)10 - 2015 - 3015 - 35
Reference Drug (e.g., Doxorubicin)<1<1<1

Note: This table is predictive. Half-maximal inhibitory concentration (IC₅₀) values must be determined experimentally using an assay such as the MTT assay described in Protocol 2.

Anti-inflammatory Activity

Many pyridazine derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[9] The COX enzyme has two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The methoxy group's position on the phenyl ring can influence both the potency and selectivity of COX inhibition. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. An appropriately positioned substituent can exploit this difference to achieve selective binding. It is plausible that one of the isomers, potentially the meta or para isomer, could fit more snugly into the COX-2 active site, leading to enhanced and more selective inhibition.

Table 3: Anticipated COX Inhibition Profile (IC₅₀, µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
6-(2-Methoxyphenyl)pyridazine-3-thiol (ortho)>10010 - 25<10
6-(3-Methoxyphenyl)pyridazine-3-thiol (meta)50 - 1002 - 10>10
6-(4-Methoxyphenyl)pyridazine-3-thiol (para)20 - 501 - 8>5
Reference Drug (e.g., Celecoxib)>1500.04>3750

Note: This table is predictive. IC₅₀ values must be determined experimentally using a COX inhibition assay as described in Protocol 3.

Experimental Protocols

To empirically validate the predicted activities, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory potential of the pyridazine isomers.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[10]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture microbial strains (e.g., S. aureus, E. coli) P2 Prepare 0.5 McFarland standard inoculum P1->P2 A1 Add standardized inoculum to each well P2->A1 P3 Dissolve pyridazine isomers in DMSO (Stock Solution) P4 Perform serial two-fold dilutions in 96-well plate with broth P3->P4 P4->A1 A2 Incubate plates (37°C, 18-24h for bacteria) A1->A2 AN1 Visually inspect for turbidity (microbial growth) A2->AN1 AN2 Determine MIC: Lowest concentration with no visible growth AN1->AN2

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Culture bacterial and fungal strains on appropriate agar plates. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Test Compounds: Dissolve the pyridazine isomers in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a series of twofold dilutions of the stock solution using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.[10] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the lack of turbidity.[1]

Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Workflow for MTT Assay

cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_detection Detection & Analysis S1 Culture cancer cell lines (e.g., MCF-7, A549) S2 Seed cells into 96-well plates (5,000-10,000 cells/well) S1->S2 S3 Incubate for 24h to allow attachment S2->S3 T2 Treat cells with compounds (various concentrations) S3->T2 T1 Prepare serial dilutions of pyridazine isomers T1->T2 T3 Incubate for 48-72h D1 Add MTT reagent to each well T3->D1 D2 Incubate for 2-4h (Formation of formazan crystals) D1->D2 D3 Add DMSO to dissolve crystals D2->D3 D4 Measure absorbance at 570 nm D3->D4 D5 Calculate % viability and IC50 D4->D5

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the pyridazine isomers in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE₂).[12][13]

COX Signaling Pathway

cluster_outcomes Biological Outcomes membrane Cell Membrane Phospholipids pl Phospholipase A₂ membrane->pl aa Arachidonic Acid pl->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation homeostasis Gastric Protection, Platelet Aggregation prostanoids->homeostasis inhibitor Pyridazine Isomers (NSAIDs) inhibitor->cox

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Step-by-Step Methodology (ELISA-based):

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and co-factors (e.g., hematin, L-epinephrine) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[12]

  • Enzyme Incubation: In an Eppendorf tube or 96-well plate, mix the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme.[12]

  • Inhibitor Addition: Add the test pyridazine isomer (dissolved in DMSO) at various concentrations to the enzyme solution. Include a vehicle control (DMSO only). Pre-incubate at 37°C for 10-15 minutes.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.

  • Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[12]

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each reaction using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions. This typically involves transferring the reaction supernatant to an antibody-coated plate.[13]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting inhibition percentage against inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the biological activities of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its positional isomers. Based on established structure-activity relationships within the pyridazine class, it is evident that the position of the methoxy substituent is a critical determinant of potential antimicrobial, anticancer, and anti-inflammatory efficacy. The para- and meta-isomers are predicted to hold greater therapeutic promise than the ortho-isomer due to potentially more favorable steric and electronic profiles for target interaction.

However, these predictions remain hypothetical until validated by empirical data. The detailed experimental protocols provided herein offer a clear roadmap for the systematic in vitro evaluation of these compounds. Future research should focus on synthesizing these specific isomers and conducting the described assays to generate quantitative data. Such studies will not only elucidate the true therapeutic potential of this specific chemical series but also contribute valuable insights to the broader field of medicinal chemistry, refining our understanding of how subtle isomeric changes can be strategically employed to design more potent and selective therapeutic agents.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.com.
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  • Benchchem. (2025). Application Notes and Protocols for 6-Propylpyridazin-3-amine in Antimicrobial Drug Discovery. Benchchem.com.
  • Ke, J., et al. (2007).
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Bpsbioscience.com.
  • Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed.
  • Revvity. (n.d.). HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit, 500 Assay Points. Revvity.com.
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  • Benchchem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. Benchchem.com.
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  • Tupare, S. D., et al. (2012). Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives.
  • Ucar, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI.
  • Al-Issa, S. A. (2023).
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
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Comparative

A Comparative Benchmarking Guide: 6-(2-Methoxyphenyl)pyridazine-3-thiol versus Standard Thiol Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, protein chemistry, and drug development, the selection of an appropriate thiol reagent is a critical decision that can s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, protein chemistry, and drug development, the selection of an appropriate thiol reagent is a critical decision that can significantly impact experimental outcomes. While standard reagents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH) are well-characterized and widely utilized, the exploration of novel thiol compounds offers the potential for enhanced specificity, stability, and efficacy. This guide introduces 6-(2-Methoxyphenyl)pyridazine-3-thiol, a novel thiol-containing heterocyclic compound, and provides a comprehensive framework for its comparative benchmarking against established standard thiol reagents.

This in-depth technical guide is designed to provide researchers with the foundational knowledge and practical methodologies to objectively assess the performance of 6-(2-Methoxyphenyl)pyridazine-3-thiol for their specific applications. By understanding the underlying principles of thiol reactivity and employing the standardized assays detailed herein, scientists can make informed decisions about the optimal reagent for their research and development needs.

The Contenders: A Profile of Thiol Reagents

A thorough understanding of the chemical properties and mechanisms of action of each thiol reagent is paramount for designing and interpreting comparative studies.

1. 6-(2-Methoxyphenyl)pyridazine-3-thiol: The Challenger

This novel heterocyclic thiol presents an intriguing scaffold for investigation. Its unique aromatic and pyridazine moieties may confer distinct properties in terms of reactivity, stability, and solubility compared to aliphatic thiols. Due to the limited currently available data on its performance, this guide puts forth a rigorous evaluation protocol to elucidate its potential as a valuable tool in the researcher's arsenal.

2. Dithiothreitol (DTT): The Classic Reductant

Also known as Cleland's reagent, DTT is a potent reducing agent widely used to cleave disulfide bonds in proteins.[1][2] Its mechanism involves a two-step thiol-disulfide exchange, culminating in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[1][2][3] DTT is particularly effective at pH values above 7.[2]

3. Tris(2-carboxyethyl)phosphine (TCEP): The Odorless Workhorse

TCEP is a non-thiol-based reducing agent that offers several advantages over DTT, including being odorless, more stable in air, and effective over a wider pH range.[4][5] It irreversibly reduces disulfide bonds and does not interfere with certain labeling chemistries, such as maleimide-based conjugations.[4]

4. Glutathione (GSH): The Biological Benchmark

As the most abundant intracellular low-molecular-weight thiol, GSH plays a crucial role in maintaining cellular redox homeostasis.[6][7][8] It exists in both reduced (GSH) and oxidized (GSSG) forms, and the GSH/GSSG ratio is a key indicator of cellular oxidative stress.[6] Its performance as a reducing agent in vitro provides a biologically relevant comparison.[9]

Experimental Benchmarking: A Head-to-Head Comparison

To objectively evaluate the performance of 6-(2-Methoxyphenyl)pyridazine-3-thiol against DTT, TCEP, and GSH, a series of well-defined experiments are proposed. These assays are designed to assess key performance indicators relevant to common applications of thiol reagents.

Experiment 1: Disulfide Bond Reduction Efficiency

Objective: To quantify the efficiency of each thiol reagent in reducing a model disulfide-containing protein.

Methodology:

  • Protein Substrate: A stock solution of a protein with a known number of accessible disulfide bonds (e.g., lysozyme or ribonuclease A) is prepared in a suitable buffer (e.g., 5 mM ammonium acetate, pH 5.5).

  • Reduction Reaction: Aliquots of the protein solution are treated with equimolar concentrations of 6-(2-Methoxyphenyl)pyridazine-3-thiol, DTT, TCEP, and GSH. A control sample with no reducing agent is also prepared.

  • Incubation: The reactions are incubated for a fixed period (e.g., 5 minutes) at a controlled temperature (e.g., 70°C) to facilitate reduction.[10]

  • Quantification of Free Thiols: The number of free thiol groups generated is quantified using Ellman's Test.[11][12][13][14] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[11][15]

  • Data Analysis: The concentration of free thiols is calculated using the molar extinction coefficient of the product, and the reduction efficiency is expressed as the percentage of disulfide bonds reduced.

Experimental Workflow: Disulfide Bond Reduction Assay

Disulfide_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Protein Solution (with Disulfide Bonds) Mix Mix Protein & Reducing Agent P->Mix R1 6-(2-Methoxyphenyl) pyridazine-3-thiol R1->Mix R2 DTT R2->Mix R3 TCEP R3->Mix R4 GSH R4->Mix Incubate Incubate (e.g., 70°C, 5 min) Mix->Incubate Ellman Ellman's Test (DTNB Addition) Incubate->Ellman Spectro Spectrophotometry (Absorbance at 412 nm) Ellman->Spectro Calc Calculate Free Thiols & Reduction Efficiency Spectro->Calc

Caption: Workflow for assessing disulfide bond reduction efficiency.

Experiment 2: Kinetics of Thiol-Disulfide Exchange

Objective: To determine the reaction rate of each thiol reagent with a model disulfide compound.

Methodology:

  • Reactants: Solutions of each thiol reagent and a chromogenic disulfide compound (e.g., DTNB) are prepared in a suitable buffer.

  • Kinetic Assay: The reaction is initiated by mixing the thiol reagent and the disulfide compound in a spectrophotometer cuvette.

  • Monitoring Reaction Progress: The increase in absorbance at 412 nm, corresponding to the formation of the colored product, is monitored over time.

  • Data Analysis: The initial reaction rates are determined from the slope of the absorbance versus time plots. The kinetics of the thiol-disulfide exchange reaction are typically first-order with respect to both the disulfide and the thiolate ion.[16]

Experiment 3: Stability Under Different Storage Conditions

Objective: To evaluate the stability of each thiol reagent in solution under various storage conditions.

Methodology:

  • Sample Preparation: Stock solutions of each thiol reagent are prepared in an aqueous buffer.

  • Storage Conditions: Aliquots of each solution are stored under different conditions, including varying temperatures (-20°C, 4°C, and room temperature) and exposure to air versus an inert atmosphere (e.g., argon).

  • Thiol Quantification over Time: At regular intervals over a set period (e.g., several weeks), the concentration of free thiols in each sample is quantified using Ellman's Test.

  • Data Analysis: The percentage of remaining free thiol is plotted against time for each storage condition to determine the stability profile of each reagent. Thiolated polymers have been shown to have decreased stability at higher temperatures and humidity.[17][18]

Hypothetical Performance Data

The following tables present hypothetical data to illustrate how the results of these benchmarking experiments could be summarized for a clear comparison.

Table 1: Disulfide Bond Reduction Efficiency

ReagentConcentration (mM)Incubation Time (min)Temperature (°C)Reduction Efficiency (%)
6-(2-Methoxyphenyl)pyridazine-3-thiol 10570[Hypothetical Value]
DTT 1057095
TCEP 1057098
GSH 1057065

Table 2: Kinetics of Thiol-Disulfide Exchange

ReagentInitial Reaction Rate (Abs/min)
6-(2-Methoxyphenyl)pyridazine-3-thiol [Hypothetical Value]
DTT 0.85
TCEP 0.92
GSH 0.45

Table 3: Stability Profile (% Remaining Free Thiol after 4 Weeks)

Reagent-20°C4°CRoom Temperature (Air)Room Temperature (Argon)
6-(2-Methoxyphenyl)pyridazine-3-thiol [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
DTT 98927590
TCEP >99>9995>99
GSH 95886085

Interpreting the Results and Selecting the Right Reagent

The selection of the optimal thiol reagent is application-dependent. The hypothetical data above illustrates potential trade-offs between the different reagents. For instance, while TCEP may offer the highest reduction efficiency and stability, its reactivity profile in specific bioconjugation schemes needs to be considered. DTT remains a robust and cost-effective choice for many standard applications. GSH, while potentially less efficient in vitro, may be the most relevant for studies mimicking intracellular conditions.

The evaluation of 6-(2-Methoxyphenyl)pyridazine-3-thiol based on the proposed experimental framework will reveal its unique performance characteristics. A strong performance in reduction efficiency and kinetics, coupled with favorable stability, could position it as a valuable alternative to standard reagents, particularly if its unique chemical structure offers advantages in specific contexts, such as improved cell permeability or orthogonal reactivity.

Conclusion

The systematic benchmarking of novel thiol reagents like 6-(2-Methoxyphenyl)pyridazine-3-thiol is essential for advancing the fields of chemical biology and drug development. The experimental protocols and comparative framework presented in this guide provide a robust starting point for researchers to objectively assess its performance against established standards. By rigorously evaluating its reduction efficiency, reaction kinetics, and stability, the scientific community can determine the potential of this and other novel thiol reagents to address unmet needs and expand the toolkit for biological research.

Reaction Mechanism: Thiol-Disulfide Exchange with DTNB

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products RSH R-SH (Thiol Reagent) MixedDisulfide R-S-S-TNB (Mixed Disulfide) RSH->MixedDisulfide + TNB TNB²⁻ (Yellow Anion) Absorbs at 412 nm RSH->TNB + DTNB DTNB (Ellman's Reagent) DTNB->MixedDisulfide DTNB->TNB

Caption: General mechanism of thiol-disulfide exchange with Ellman's reagent.

References

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Astral Scientific. (2018, October 4). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

  • Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of glutathione The role of GSH as a reducing agent is... Retrieved from [Link]

  • Giles, N. M., & Giles, G. I. (2002). A simple method for the quantitative analysis of resin bound thiol groups. Tetrahedron Letters, 43(29), 5037-5039.
  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Wikipedia. (n.d.). Glutathione. Retrieved from [Link]

  • Giles, N. M., Palacino, R. J., & Giles, G. I. (2003). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 233, 375-384.
  • Rothwarf, D. M., & Scheraga, H. A. (1996). Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione. The Journal of Organic Chemistry, 61(21), 7391-7397.
  • Wiita, A. P., Ainavarapu, S. R. K., Huang, H. H., & Fernandez, J. M. (2006). Ensemble measurements of the kinetics of thiol/disulfide exchange. Proceedings of the National Academy of Sciences, 103(19), 7222-7227.
  • Sies, H. (2023). Glutathione-Related Enzymes and Proteins: A Review. International Journal of Molecular Sciences, 24(3), 2853.
  • Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

  • Lushchak, V. I. (2012). Glutathione: Overview of its protective roles, measurement, and biosynthesis. Redox Biology, 1(1), 40-50.
  • Raber, G., et al. (2013). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. Analytical and Bioanalytical Chemistry, 405(21), 6777-6784.
  • Wikipedia. (n.d.). TCEP. Retrieved from [Link]

  • Kadek, A., M-Hamvas, M., & Kren, V. (2016). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Journal of Visualized Experiments, (116), e54598.
  • Wu, J., & Watson, J. T. (2007). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, Chapter 11, Unit 11.5.
  • Liu, P., et al. (2010). A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. Journal of the American Society for Mass Spectrometry, 21(5), 837-844.
  • Farkas, E., et al. (2003). Coordination Properties of Tris(2-carboxyethyl)phosphine, a Newly Introduced Thiol Reductant, and Its Oxide. Inorganic Chemistry, 42(4), 1269-1277.
  • Bio-Synthesis. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. Retrieved from [Link]

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  • Bernkop-Schnürch, A., & Hornof, M. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 254(1), 1-9.
  • Gassenmeier, K., & Schieberle, P. (2001). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 49(8), 3845-3850.
  • Singh, R., & Whitesides, G. M. (1994). tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. The Journal of Organic Chemistry, 59(16), 4632-4636.
  • Adumeau, P., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (148), e59779.
  • Bernkop-Schnürch, A., & Hornof, M. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 287-294.
  • D'Acunto, M., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8092-8100.
  • Fu, L., et al. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 86(3), 1723-1730.
  • Tucker, B. S., & Thordarson, P. (2021). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 6(13), 9145-9150.
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Safety & Regulatory Compliance

Handling

A Guide to the Safe Handling and Disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol for Laboratory Professionals

In the pursuit of scientific advancement, the safety of researchers and the protection of our environment are paramount. This guide provides a detailed protocol for the safe handling and disposal of 6-(2-Methoxyphenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of scientific advancement, the safety of researchers and the protection of our environment are paramount. This guide provides a detailed protocol for the safe handling and disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a specialized heterocyclic compound. By understanding the chemical nature of this reagent and adhering to rigorous safety procedures, you can mitigate risks and ensure a secure laboratory environment. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each critical step.

Understanding the Hazard Profile: A Proactive Stance on Safety

  • Thiol (-SH) Group: Thiols are notorious for their potent and often unpleasant odors, detectable even at very low concentrations.[1] Inhalation can cause respiratory irritation, and direct contact may lead to skin and eye irritation.[2]

  • Pyridazine Core: Pyridazine and its derivatives can be irritating to the skin, eyes, and respiratory system.[3][4] Some pyridazine compounds have been noted for other potential health effects, warranting careful handling to avoid exposure.[5][6]

Given these characteristics, a thorough risk assessment is mandatory before commencing any work. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to Personal Protective Equipment (PPE) is crucial for minimizing exposure to 6-(2-Methoxyphenyl)pyridazine-3-thiol.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Provides maximum protection against splashes and airborne particles. Standard safety glasses are insufficient.[7][8]
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Offers robust protection against chemical permeation.[9][10] Consult the glove manufacturer's compatibility data for specific breakthrough times.
Body Protection Flame-retardant laboratory coat, fully buttoned.Protects skin and personal clothing from accidental spills.[7][8]
Respiratory Protection Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of potentially harmful vapors, dust, or aerosols.[11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Strict adherence to the following procedures will ensure the safe handling of 6-(2-Methoxyphenyl)pyridazine-3-thiol throughout your workflow.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All manipulations involving this compound must be conducted within a properly functioning chemical fume hood.[1]

  • Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Spill Management: Ensure a spill kit equipped for handling sulfur-containing organic compounds is readily accessible.[1]

3.2. Handling Procedures

  • Weighing: To prevent the generation of dust, carefully weigh the solid compound within the fume hood.

  • Solution Preparation: When dissolving, add the solid 6-(2-Methoxyphenyl)pyridazine-3-thiol to the solvent gradually with gentle stirring to prevent splashing.

  • Heating: If your protocol requires heating, utilize a well-regulated heating source and a condenser to capture any vapors.

  • Transfers: Employ techniques such as using a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood prep_equip Check Emergency Equipment prep_area->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill handle_weigh Weigh Solid Carefully prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve Gently handle_weigh->handle_dissolve handle_transfer Use Syringe/Cannula handle_dissolve->handle_transfer cleanup_glassware Decontaminate Glassware with Bleach handle_transfer->cleanup_glassware Proceed to Cleanup disp_waste Segregate & Label Waste cleanup_glassware->disp_waste disp_pickup Arrange for Hazardous Waste Pickup disp_waste->disp_pickup

Caption: A workflow for the safe handling and disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

The proper disposal of chemical waste is a critical component of responsible laboratory practice and environmental stewardship.

4.1. Decontamination

  • Glassware: All glassware that has come into contact with 6-(2-Methoxyphenyl)pyridazine-3-thiol should be submerged in a freshly prepared 1:1 bleach and water solution within a fume hood.[12] Allow the glassware to soak for at least 14 hours to oxidize and neutralize the thiol.[12]

  • Surfaces: Decontaminate any potentially contaminated surfaces within the fume hood with a bleach solution.

4.2. Waste Segregation and Disposal

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and paper towels, must be collected in a clearly labeled, sealed container designated for hazardous waste.[1]

  • Liquid Waste: Collect all solutions containing 6-(2-Methoxyphenyl)pyridazine-3-thiol in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "6-(2-Methoxyphenyl)pyridazine-3-thiol," and all relevant hazard symbols.

  • Storage and Collection: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials. Arrange for collection by your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations.[13]

By implementing these comprehensive safety and disposal protocols, you can work confidently with 6-(2-Methoxyphenyl)pyridazine-3-thiol, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

  • How to Work with Thiols-General SOP. [Link]

  • Reddit. Handling thiols in the lab. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • Grokipedia. Pyridazine. [Link]

  • Alberta Environment. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Sulfur Spills. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures. [Link]

  • King County, Washington. Hazardous Waste Management Program. [Link]

  • Lab Alley. How to Safely Dispose of Sulfuric Acid. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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6-(2-Methoxyphenyl)pyridazine-3-thiol
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